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Foundational

An In-depth Technical Guide to the Binding Affinity and Selectivity of Lasalocid for Divalent Cations

Authored by: Gemini, Senior Application Scientist Abstract Lasalocid, a member of the polyether ionophore class of antibiotics, has garnered significant attention for its ability to form lipid-soluble complexes with a va...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Gemini, Senior Application Scientist

Abstract

Lasalocid, a member of the polyether ionophore class of antibiotics, has garnered significant attention for its ability to form lipid-soluble complexes with a variety of metal cations and transport them across biological membranes. This capability is not only central to its antimicrobial and coccidiostatic activities but also positions it as a valuable tool in biomedical research for studying the physiological roles of these ions. This in-depth technical guide provides a comprehensive overview of the binding affinity and selectivity of Lasalocid for divalent cations, with a particular focus on alkaline earth metals such as Calcium (Ca²⁺), Magnesium (Mg²⁺), Barium (Ba²⁺), and Strontium (Sr²⁺). We will delve into the structural basis of these interactions, present quantitative binding data, and provide detailed experimental protocols for the characterization of these phenomena. This guide is intended for researchers, scientists, and drug development professionals who are working with or have an interest in the unique properties of Lasalocid.

Introduction to Lasalocid: A Versatile Ionophore

Lasalocid is a naturally occurring ionophore produced by the fermentation of Streptomyces lasaliensis.[1] Its structure is characterized by a polyether backbone and a terminal carboxylic acid group, which are crucial for its ion-binding and transport functions.[2] Unlike some other ionophores that show a high degree of specificity for monovalent cations, Lasalocid exhibits a broader binding profile, with the capacity to form stable complexes with both monovalent and divalent cations.[1][2] This versatility has made it a widely used feed additive in the poultry and cattle industries for the control of coccidiosis, a parasitic disease of the intestinal tract.[2][3] The mechanism of action of Lasalocid is predicated on its ability to disrupt the natural ion gradients across the cell membranes of the parasite, leading to osmotic instability and cell death.[4]

Beyond its applications in animal health, the ability of Lasalocid to selectively bind and transport divalent cations makes it a powerful research tool. Divalent cations, particularly Ca²⁺ and Mg²⁺, are ubiquitous second messengers and cofactors involved in a vast array of cellular processes. The ability to manipulate the intracellular concentrations of these ions with a tool like Lasalocid provides researchers with a means to investigate their roles in signal transduction, enzyme activity, and other fundamental biological processes.

Principles of Lasalocid-Cation Interactions

The interaction between Lasalocid and a divalent cation is a dynamic process that involves a significant conformational change in the ionophore. In a polar environment, the uncomplexed, anionic form of Lasalocid exists in a linear, acyclic conformation. Upon encountering a cation, the negatively charged carboxylate group at one end of the molecule and the hydroxyl group at the other end coordinate with the cation. This initial interaction triggers a conformational rearrangement, causing the Lasalocid molecule to fold around the cation, creating a pseudocyclic structure.[2]

This "wrapping" process is stabilized by the coordination of the cation with several ether and hydroxyl oxygen atoms within the polyether backbone of Lasalocid. The exterior of this newly formed complex is lipophilic, which facilitates its diffusion across the lipid bilayer of cell membranes. The stoichiometry of these complexes can vary, with both 1:1 and 2:1 (Lasalocid:cation) "sandwich" complexes having been observed, particularly with divalent cations.[5]

The selectivity of Lasalocid for different divalent cations is governed by a combination of factors, including:

  • Ionic Radius of the Cation: The size of the cation must be compatible with the cavity formed by the folded Lasalocid molecule.

  • Coordination Geometry: The preferred coordination number and geometry of the cation influence the stability of the complex.

  • Hydration Energy of the Cation: The cation must be stripped of its hydration shell to enter the binding pocket of the ionophore. Cations with lower hydration energies will therefore form complexes more readily.

  • Flexibility of the Ionophore: The conformational flexibility of the Lasalocid backbone allows it to adapt to cations of different sizes, contributing to its broad selectivity.

Quantitative Analysis of Binding Affinity and Selectivity

The strength of the interaction between Lasalocid and a divalent cation is quantified by the stability constant (Ks) or its logarithm (log Ks). A higher Ks value indicates a more stable complex and thus a higher binding affinity. The following table summarizes the stability constants for the formation of 1:1 complexes of the Lasalocid anion with a series of alkaline earth metal cations in methanol.

CationIonic Radius (Å)log Ks (in Methanol)
Mg²⁺0.726.9
Ca²⁺1.008.3
Sr²⁺1.189.0
Ba²⁺1.359.5

Data sourced from Cox, B.G., et al. (1983).[6]

These data reveal a clear trend in the binding affinity of Lasalocid for alkaline earth metal cations in methanol, with the stability of the complex increasing as the ionic radius of the cation increases. This suggests that the larger cations, such as Ba²⁺ and Sr²⁺, provide a better fit within the binding cavity of the folded Lasalocid molecule in this solvent system. The selectivity order in methanol is therefore: Ba²⁺ > Sr²⁺ > Ca²⁺ > Mg²⁺ .

It is important to note that the solvent environment can significantly influence the measured stability constants and even the selectivity order. Therefore, while these data provide a valuable quantitative comparison, the absolute values may differ in more biologically relevant environments such as a lipid membrane.

Experimental Methodologies for Determining Binding Affinity

Several biophysical techniques can be employed to determine the binding affinity and selectivity of Lasalocid for divalent cations. Below, we provide detailed protocols for two commonly used methods: Fluorescence Spectroscopy and Isothermal Titration Calorimetry (ITC).

4.1. Fluorescence Spectroscopy

This method relies on the change in the intrinsic fluorescence of Lasalocid upon cation binding. The protocol below is a general guideline and may require optimization for specific instrumentation and experimental conditions.

Principle: The fluorescence emission spectrum of Lasalocid is sensitive to its local environment. When Lasalocid binds a cation and partitions into a more hydrophobic environment (such as the interior of a liposome or a non-polar solvent), its fluorescence intensity can increase, and the emission maximum may shift. By titrating a solution of Lasalocid with a divalent cation and monitoring the change in fluorescence, a binding curve can be generated from which the dissociation constant (Kd) can be derived.

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of Lasalocid (e.g., 1 mM in methanol).

    • Prepare stock solutions of the divalent cation salts (e.g., 1 M CaCl₂, MgCl₂, BaCl₂, SrCl₂ in deionized water).

    • Prepare the experimental buffer (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.4).

  • Instrumentation Setup:

    • Use a spectrofluorometer equipped with a temperature-controlled cuvette holder.

    • Set the excitation wavelength to the absorption maximum of Lasalocid (approximately 310 nm).

    • Set the emission wavelength to scan a range that covers the emission maximum of Lasalocid (e.g., 380-450 nm).

  • Titration Experiment:

    • Add a known concentration of Lasalocid (e.g., 10 µM) to a quartz cuvette containing the experimental buffer.

    • Record the initial fluorescence spectrum.

    • Make sequential additions of the divalent cation stock solution to the cuvette, allowing the system to equilibrate after each addition.

    • Record the fluorescence spectrum after each addition.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum as a function of the total cation concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_lasalocid Prepare Lasalocid Stock setup Setup Spectrofluorometer prep_lasalocid->setup prep_cations Prepare Divalent Cation Stocks titration Titrate with Divalent Cation prep_cations->titration prep_buffer Prepare Experimental Buffer initial_scan Initial Fluorescence Scan of Lasalocid prep_buffer->initial_scan setup->initial_scan initial_scan->titration record Record Fluorescence Spectra titration->record Sequential Additions plot Plot Fluorescence vs. [Cation] record->plot fit Fit Data to Binding Model plot->fit kd Determine Kd fit->kd

Fluorescence Spectroscopy Workflow
4.2. Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n) of the interaction in a single experiment.[7][8]

Principle: A solution of the ligand (divalent cation) is titrated into a solution of the macromolecule (Lasalocid) in the sample cell of a microcalorimeter. The heat released or absorbed upon binding is measured and plotted against the molar ratio of the reactants. The resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction.

Experimental Protocol:

  • Sample Preparation:

    • Prepare a solution of Lasalocid (e.g., 50 µM) in the desired buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4).

    • Prepare a solution of the divalent cation (e.g., 1 mM CaCl₂) in the exact same buffer to minimize heats of dilution.

    • Degas both solutions immediately before use to prevent the formation of air bubbles in the calorimeter.

  • Instrumentation Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Set the stirring speed (e.g., 750 rpm).

    • Define the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing between injections).

  • Titration Experiment:

    • Load the Lasalocid solution into the sample cell and the divalent cation solution into the injection syringe.

    • Perform a control experiment by titrating the cation solution into the buffer alone to determine the heat of dilution.

    • Run the main experiment by titrating the cation solution into the Lasalocid solution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw titration data.

    • Integrate the peaks in the thermogram to obtain the heat change for each injection.

    • Plot the heat change per mole of injectant against the molar ratio of cation to Lasalocid.

    • Fit the binding isotherm to a suitable binding model (e.g., one set of sites) using the analysis software provided with the instrument to determine Ka, ΔH, and n.

Structural Basis of Divalent Cation Selectivity

The three-dimensional structure of the Lasalocid-cation complex is the primary determinant of its binding selectivity. The folding of the Lasalocid molecule creates a pre-organized cavity lined with oxygen atoms from the hydroxyl, carboxyl, and ether groups.[2] The size and shape of this cavity, along with the electronic properties of the oxygen ligands, dictate which cations can be accommodated and form stable complexes.

For the alkaline earth cations, the increase in binding affinity with increasing ionic radius (in methanol) suggests that the larger cations provide a more optimal fit within the binding pocket.[6] The smaller Mg²⁺ ion, with its higher charge density and larger hydration shell, may experience a greater energetic penalty for dehydration and may not be able to fully satisfy its coordination requirements within the Lasalocid cavity. In contrast, the larger Ba²⁺ ion can interact with a greater number of the available oxygen ligands, leading to a more stable complex.

The formation of a 2:1 "sandwich" complex is particularly important for divalent cations. In this arrangement, the cation is coordinated by two Lasalocid molecules, allowing for the neutralization of the +2 charge and the formation of a highly lipophilic species that can readily partition into the cell membrane. The structure of the barium salt of Lasalocid has been determined by X-ray crystallography, providing valuable insights into the coordination environment of the divalent cation within the complex.[9]

G cluster_states Conformational States of Lasalocid cluster_process acyclic Acyclic (Unbound) Linear Conformation in Polar Solvent complex Pseudocyclic (Bound) Folded Conformation around Cation acyclic->complex Cation Binding complex->acyclic Cation Release cation Divalent Cation (M²⁺) cation->complex

Lasalocid Conformational Change
Applications and Implications in Research and Drug Development

The ability of Lasalocid to selectively bind and transport divalent cations has significant implications for both basic research and therapeutic development.

  • As a Research Tool: Lasalocid can be used to experimentally manipulate the intracellular concentrations of Ca²⁺ and Mg²⁺, allowing researchers to probe the roles of these ions in a wide range of cellular processes, including muscle contraction, neurotransmission, and signal transduction. By creating a controlled perturbation of divalent cation homeostasis, the downstream effects can be studied to elucidate complex biological pathways.

  • In Drug Development: The ionophoric activity of Lasalocid is the basis for its use as an anticoccidial agent.[3] Understanding the specifics of its binding and transport mechanism can inform the design of new ionophore-based drugs with improved efficacy and selectivity. For example, modifications to the Lasalocid backbone could be made to tune its affinity for specific cations, potentially leading to new therapeutic agents for diseases characterized by ion channel dysregulation. Furthermore, the ability of Lasalocid to disrupt ion gradients is being explored for its potential anticancer properties.

Conclusion

Lasalocid is a remarkable natural product with a complex and fascinating mechanism of action. Its ability to bind and transport divalent cations across lipid membranes is central to its biological activity and its utility as a research tool. This guide has provided an in-depth overview of the binding affinity and selectivity of Lasalocid for divalent cations, highlighting the structural basis for these interactions and providing detailed experimental protocols for their characterization. As our understanding of the intricate roles of divalent cations in health and disease continues to grow, so too will the importance of tools like Lasalocid that allow us to study and manipulate these fundamental biological processes.

References
  • Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. (2023). MDPI. [Link]

  • Cox, B. G., Garcí-Rosas, J., & Schneider, H. (1983). Stability constants of complexes of monensin and lasalocid with alkali-metal and alkaline-earth-metal ions in protic and polar aprotic solvents. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 79(6), 1361-1373. [Link]

  • Alkaline-earth-Lasalocid 1-2 Complex Salt. RSC Publishing. [Link]

  • Structural and kinetic studies of lasalocid A (X537A) and its silver, sodium, and barium salts in nonpolar solvents. (1979). Proceedings of the National Academy of Sciences, 76(7), 3101-3105. [Link]

  • The complete assignment of the 13C NMR spectra of lasalocid and the sodium salt-complex of the antibiotic. (1978). The Journal of Antibiotics, 31(4), 289-293. [Link]

  • New Hydrophilic Derivatives of Lasalocid and Their Complexes with Selected Metal Cations. (2023). Molecules, 28(13), 5123. [Link]

  • Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins. (2020). Toxins, 12(1), 27. [Link]

  • Lasalocid (mod to poultry) - CVMP EPMAR. (2015). European Medicines Agency. [Link]

  • 4RZM: Crystal structure of the Lsd19-lasalocid A complex. (2015). RCSB PDB. [Link]

  • ΔH⊖ and ΔS⊖ for formation of 1–1 and 2–1 complexes of the lasalocid anion and salicylate with alkaline-earth metal cations in methanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Formation and stability of the mixed-chelator complexes of Sr2+, Mg2+, Ca2+, Ba2+, and Y3+ in solution with bio-relevant chelators. (2019). Journal of Inorganic Biochemistry, 195, 141-148. [Link]

  • Crystal and molecular structure of the barium salt of an antibiotic containing a high proportion of oxygen. (1972). Journal of the American Chemical Society, 94(23), 8095-8102. [Link]

  • New Hydrophilic Derivatives of Lasalocid and Their Complexes with Selected Metal Cations. (2023). Molecules, 28(13), 5123. [Link]

  • Lasalocid Sodium. European Medicines Agency (EMA). [Link]

  • A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA. (2021). European Biophysics Journal, 50(3-4), 429-451. [Link]

  • A rapid method for the determination of lasalocid in animal tissues and eggs by high performance liquid chromatography with fluorescence detection. The Analyst, 125(12), 2196-2200. [Link]

  • A multi-laboratory benchmark study of isothermal titration calorimetry (ITC) using Ca2+ and Mg2+ binding to EDTA | Request PDF. ResearchGate. [Link]

  • Evaluation of alkali and alkaline earth metal cation selectivities of lariat ether amides by electrospray ionization mass spectrometry. (2003). Journal of the American Society for Mass Spectrometry, 14(11), 1215-1228. [Link]

  • The solution structure of a lasalocid A metal complex in lipophilic solvents. ResearchGate. [Link]

  • Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol, 8(12), e2881. [Link]

  • Heat capacities and volumes of complexation of lasalocid with alkali-metal and alkaline-earth-metal cations in methanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • Thermodynamics: Isothermal titration calorimetry in drug development (practice). Khan Academy. [Link]

  • Potentiometric and electron spin resonance study of the complexation of Gd3+ in methanol by lasalocid and simpler carboxylic acids. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • STABILITY CONSTANTS AND THEIR MEASUREMENT. eGyanKosh. [Link]

  • Stability constants of complexes. Wikipedia. [Link]

    • Lasalocid sodium. Food and Agriculture Organization. [Link]

  • A rapid method for the determination of lasalocid in animal tissues and eggs by high performance liquid chromatography with fluorescence detection and confirmation by LC-MS-MS. (2000). The Analyst, 125(12), 2196-2200. [Link]

  • Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data. (2009). International Journal of Molecular Sciences, 10(6), 2537-2552. [Link]

Sources

Exploratory

The Pharmacokinetics and Metabolic Fate of Lasalocid: An In-Depth Technical Guide

Introduction Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, is widely utilized in the veterinary field, primarily as a coccidiostat in poultry and cattle.[1][2][3] Its mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Lasalocid, a carboxylic polyether ionophore antibiotic produced by Streptomyces lasaliensis, is widely utilized in the veterinary field, primarily as a coccidiostat in poultry and cattle.[1][2][3] Its mechanism of action involves the disruption of ion gradients across cellular membranes, leading to the lysis of coccidial protozoa. A thorough understanding of the pharmacokinetics (PK) and metabolic pathways of Lasalocid is paramount for optimizing its therapeutic efficacy, ensuring animal safety, and evaluating potential residues in food products. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of Lasalocid, with a detailed exploration of its metabolic transformations. The content herein is curated for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical experimental frameworks.

I. Pharmacokinetic Profile of Lasalocid

The disposition of Lasalocid within an organism is a dynamic process governed by its ADME properties. These parameters can exhibit significant inter-species variability.

Absorption

Following oral administration, Lasalocid is rapidly absorbed from the gastrointestinal tract.[3] Studies in various animal models, including mice, rats, and poultry, have demonstrated detectable plasma concentrations shortly after ingestion. The lipophilic nature of Lasalocid facilitates its passage across the intestinal mucosa.

Distribution

Once absorbed, Lasalocid is widely distributed throughout the body. Its affinity for lipid-rich tissues contributes to this extensive distribution. Residue studies have detected Lasalocid and its metabolites in various edible tissues, with the highest concentrations typically found in the liver, followed by fat, kidney, and muscle.[2][4]

Metabolism

Lasalocid undergoes significant metabolism, primarily in the liver. The metabolic profile appears to be qualitatively similar across different species, with the parent drug, Lasalocid A, often being a major component found in tissues and excreta.[2][4] The metabolic transformations of Lasalocid are discussed in detail in Section II.

Excretion

The primary route of excretion for Lasalocid and its metabolites is via the feces.[3][4] Biliary excretion plays a major role in its elimination from the body. A smaller fraction of the administered dose is excreted in the urine. The rapid and extensive fecal elimination contributes to a relatively short half-life in many species.

II. Metabolic Pathways of Lasalocid

The biotransformation of Lasalocid is a critical determinant of its clearance and potential for residue accumulation. The metabolic reactions primarily involve Phase I functionalization, with limited evidence of extensive Phase II conjugation.

Phase I Metabolism: Oxidation and Methylation

Recent investigations utilizing advanced analytical techniques such as liquid chromatography-high-resolution mass spectrometry (LC-HRMS) have shed light on the primary metabolic pathways of Lasalocid. In vitro studies using human and rat liver microsomes have demonstrated that the principal metabolic transformations are oxidation (hydroxylation) and methylation.[5]

These reactions are characteristic of cytochrome P450 (CYP) enzyme activity. While the specific CYP isoforms responsible for Lasalocid metabolism have not been definitively identified, research on other polyether ionophores, such as lysocellin, has implicated a P450 enzyme, LyoI, in its oxidative transformation.[6] This suggests that analogous CYP enzymes are likely involved in the metabolism of Lasalocid.

The primary Phase I metabolic reactions of Lasalocid include:

  • Hydroxylation (+O): The addition of a hydroxyl group to the Lasalocid molecule.

  • Methylation (+CH₂): The addition of a methyl group.

  • Dehydrogenation (-H₂): The removal of two hydrogen atoms.

  • Hydration (+H₂O): The addition of a water molecule.[5]

Multiple hydroxylated and methylated metabolites have been identified, indicating that Lasalocid can be modified at various positions on the molecule.[5]

Phase II Metabolism: Limited Conjugation

Phase II metabolic reactions, such as glucuronidation and sulfation, are common pathways for increasing the water solubility of xenobiotics to facilitate their excretion.[7] However, for Lasalocid, the available data suggest that extensive Phase II conjugation is not a major metabolic route. The primary excretory products are the parent compound and its Phase I metabolites. This may be attributed to the already complex and relatively polar nature of the hydroxylated metabolites, which can be directly excreted via the bile.

Diagram of Proposed Lasalocid Metabolic Pathway

Lasalocid_Metabolism Lasalocid Lasalocid C PhaseI Phase I Metabolism (Liver Microsomes, Cytochrome P450) Lasalocid->PhaseI Excretion Biliary/Fecal Excretion Lasalocid->Excretion Parent Drug Hydroxylated Hydroxylated Metabolites (+O) PhaseI->Hydroxylated Methylated Methylated Metabolites (+CH2) PhaseI->Methylated Other Other Phase I Metabolites (-H2, +H2O) PhaseI->Other Hydroxylated->Excretion Methylated->Excretion Other->Excretion

Caption: Proposed metabolic pathway of Lasalocid C.

III. Experimental Protocols for Studying Lasalocid Metabolism

To further elucidate the metabolic fate of Lasalocid, well-designed in vitro and analytical studies are essential. The following protocols provide a framework for investigating the metabolism of Lasalocid using liver microsomes and for the analysis of its metabolites.

In Vitro Metabolism of Lasalocid using Liver Microsomes

This protocol is designed to assess the metabolic stability and identify the primary metabolites of Lasalocid in a controlled in vitro system.

Materials:

  • Lasalocid C standard

  • Liver microsomes (from the species of interest, e.g., rat, chicken, bovine)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, liver microsomes (typically 0.5-1.0 mg/mL protein concentration), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to allow the system to equilibrate.

  • Initiation of Reaction: Add Lasalocid (dissolved in a small amount of a suitable solvent like DMSO or methanol, with the final solvent concentration in the incubation typically ≤1%) to the pre-incubated mixture to initiate the metabolic reaction. A typical starting concentration for Lasalocid would be in the low micromolar range.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60, 90 minutes).

  • Termination of Reaction: At each time point, terminate the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation: Vortex the samples and centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully collect the supernatant, which contains Lasalocid and its metabolites, for subsequent analytical analysis.

Experimental Workflow for In Vitro Metabolism Study

in_vitro_workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing Microsomes Liver Microsomes Pre_incubation Pre-incubation (37°C) Microsomes->Pre_incubation Buffer Phosphate Buffer Buffer->Pre_incubation NADPH NADPH System NADPH->Pre_incubation Lasalocid_sol Lasalocid Solution Reaction_start Add Lasalocid Lasalocid_sol->Reaction_start Pre_incubation->Reaction_start Incubation Incubate (37°C) Reaction_start->Incubation Quench Add Acetonitrile Incubation->Quench Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS or LC-HRMS Analysis Supernatant->Analysis

Caption: Workflow for the in vitro metabolism of Lasalocid.

Analytical Methodology for Lasalocid and Metabolite Identification

High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (LC-HRMS) is the preferred analytical technique for the sensitive and specific detection of Lasalocid and its metabolites.

Instrumentation:

  • HPLC or UHPLC system

  • Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • C18 reversed-phase column

Typical LC-MS/MS Parameters:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient Elution: A gradient from a lower to a higher percentage of Mobile Phase B is typically used to separate the parent drug from its more polar metabolites.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode is commonly used for Lasalocid and its metabolites.

  • MS/MS Transitions: For quantitative analysis on a triple quadrupole instrument, specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) should be optimized for Lasalocid and any known metabolites.

  • HRMS Analysis: For the identification of unknown metabolites, full scan HRMS data is acquired to determine the accurate mass of the parent and metabolite ions, allowing for the prediction of their elemental composition. Fragmentation data (MS/MS) is then used to elucidate the structure of the metabolites.[5]

IV. Quantitative Data Summary

The pharmacokinetic parameters of Lasalocid can vary significantly depending on the species and the experimental conditions. The following table summarizes some of the reported pharmacokinetic and residue data.

ParameterSpeciesValueReference
Peak Plasma Time (Tmax) Mice0.25 hours[3]
Rats3 hours[3]
Elimination Half-life (t½) Mice3 hours[3]
Rats4.8 hours[3]
Primary Route of Excretion MultipleFeces[3][4]
Residue Levels (0h withdrawal) Chicken (Liver)1.22 µg/g (total radioactive residue)[3]
Chicken (Liver)0.24 µg/g (Lasalocid A)[3]
Cattle (Liver)1165.06 µg/kg (Lasalocid A at 12h)[2]

V. Conclusion and Future Directions

This technical guide has provided a detailed overview of the pharmacokinetics and metabolic pathways of Lasalocid C. It is evident that Lasalocid is rapidly absorbed, widely distributed, and primarily eliminated through fecal excretion. Its metabolism is characterized by Phase I oxidative and methylation reactions, likely mediated by cytochrome P450 enzymes, with limited Phase II conjugation.

Future research in this area should focus on:

  • Identification of specific CYP450 isoforms responsible for Lasalocid metabolism to better predict potential drug-drug interactions.

  • Quantitative profiling of the full spectrum of metabolites in various target animal species under different dosing regimens.

  • Elucidation of the complete structures of all major metabolites to fully understand their potential biological activity and toxicological significance.

  • Development and validation of robust analytical methods for the routine monitoring of Lasalocid and its key metabolites in edible tissues.

A deeper understanding of these aspects will further enhance the safe and effective use of Lasalocid in veterinary medicine.

VI. References

    • Lasalocid sodium. (n.d.). Retrieved from [Link]

  • Analysis of electrochemical and liver microsomal transformation products of lasalocid by LC/HRMS. (2022). OPUS. Retrieved from [Link]

  • Lasalocid (bovine species) - European public MRL assessment report (EPMAR). (2012). European Medicines Agency. Retrieved from [Link]

  • P450 Enzyme LyoI Performs Hydro-2,2'-Bifuran Oxidation in the Polyether Ionophore Lysocellin. (2025). Angewandte Chemie International Edition. Retrieved from [Link]

  • Lasalocid (mod to poultry) - CVMP EPMAR - EMA - European Union. (2015). European Medicines Agency. Retrieved from [Link]

  • Phase II Drug Metabolism. (2012). IntechOpen. Retrieved from [Link]

  • Clinical Insights into Drug Metabolism and Detoxification Pathways. (2024). Longdom Publishing. Retrieved from [Link]

  • Population Pharmacokinetics and Absolute Oral Bioavailability of Lasalocid after Single Intravenous and Intracrop Administration in Laying Hens. (2024). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • DETERMINATION OF THE ENZYME(S) INVOLVED IN THE METABOLISM OF AMIODARONE IN LIVER AND INTESTINE OF RAT: THE CONTRIBUTION OF CYTOCHROME P450 3A ISOFORMS. (2006). Drug Metabolism and Disposition. Retrieved from [Link]

  • A rapid method for the determination of lasalocid in animal tissuesand eggs by high performance liquid chromatography with fluorescence detectionand confirmation by LC-MS-MS. (n.d.). ResearchGate. Retrieved from [Link]

  • Cytochrome P450 isoforms involved in metabolism of the enantiomers of verapamil and norverapamil. (1999). British Journal of Clinical Pharmacology. Retrieved from [Link]

  • Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

  • Cytochrome P450. (n.d.). Wikipedia. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Discovery and Isolation of Minor Lasalocid Homologues

Abstract Lasalocid, a polyether ionophore antibiotic produced by Streptomyces lasaliensis, is a cornerstone of veterinary medicine, primarily utilized as a coccidiostat in poultry and cattle.[1][2] The fermentation produ...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Lasalocid, a polyether ionophore antibiotic produced by Streptomyces lasaliensis, is a cornerstone of veterinary medicine, primarily utilized as a coccidiostat in poultry and cattle.[1][2] The fermentation product, however, is not a single entity but a complex mixture of the primary component, Lasalocid A, and several structurally similar, minor homologues (B, C, D, and E).[3] These homologues, differing by the substitution of ethyl or methyl groups on the polyether backbone, present a significant challenge in downstream processing. Their isolation is crucial not only for regulatory compliance, which often limits their total percentage in the final active substance, but also for the comprehensive study of their individual biological activities and potential therapeutic applications. This guide provides an in-depth, technically-focused narrative on the strategic workflows for the discovery, isolation, and characterization of these minor Lasalocid homologues, drawing from established methodologies and field-proven insights.

The Genesis of Complexity: Biosynthesis and the Origin of Homologues

The structural diversity of the Lasalocid complex originates from the inherent flexibility of the polyketide synthase (PKS) machinery in S. lasaliensis.[4][5] The backbone of Lasalocid is assembled from simple carboxylic acid precursors, namely acetate, propionate, and butyrate.[6] The PKS enzymes catalyze the sequential condensation of these building blocks.

The formation of minor homologues is a direct consequence of the occasional substitution of these precursors. For instance, the incorporation of a propionate unit instead of a butyrate unit, or an acetate unit instead of a propionate unit at specific points in the chain elongation process leads to the generation of molecules with slightly different alkyl substitutions. This biosynthetic "stuttering" results in a family of closely related compounds that co-exist in the fermentation broth. While Lasalocid A is the predominant product, its homologues B, C, D, and E can constitute up to 10% of the total weight of the active substance.[3][7]

Understanding this biosynthetic origin is paramount, as it informs the entire downstream strategy. The homologues share the same core structure, leading to nearly identical physicochemical properties such as polarity, acidity, and solubility, which makes their separation a non-trivial endeavor.

Upstream Workflow: From Fermentation to Crude Extract

The journey to isolating minor homologues begins with the crude product obtained from large-scale fermentation. The initial steps are focused on efficiently extracting the entire Lasalocid complex from the fermentation broth and mycelia.

Diagram: General Upstream Processing Workflow

Upstream_Workflow cluster_fermentation Fermentation cluster_extraction Primary Extraction Fermentation S. lasaliensis Fermentation Harvest Harvest Broth & Mycelia Fermentation->Harvest SolventExtraction Solvent Extraction (e.g., Acetonitrile, Methanol) Harvest->SolventExtraction Filtration Filtration / Centrifugation SolventExtraction->Filtration CrudeExtract Crude Lasalocid Complex Filtration->CrudeExtract

Caption: High-level overview of the upstream process to obtain the crude Lasalocid complex.

Protocol 1: Crude Extraction of the Lasalocid Complex

This protocol outlines a generalized liquid-liquid extraction procedure designed for high-yield recovery of the entire polyether ionophore complex.

Rationale: The choice of a water-miscible organic solvent like acetonitrile is strategic. It effectively penetrates the mycelial mass to extract the intracellular Lasalocid while also recovering the portion secreted into the broth. The subsequent hexane wash is a critical purification step to remove non-polar lipidic impurities without significant loss of the more polar ionophores.

Methodology:

  • Solvent Extraction:

    • To the whole broth, add an equal volume of acetonitrile.

    • Homogenize the mixture vigorously for 30-60 minutes using a high-shear mixer. This lyses the cells and ensures thorough extraction.

  • Solid-Liquid Separation:

    • Filter the resulting slurry through a press or centrifuge at high speed (e.g., 10,000 x g) to separate the solvent extract from the mycelial biomass and fermentation solids.

    • Collect the supernatant (acetonitrile extract).

  • Initial Purification (Liquid-Liquid Partition):

    • Transfer the acetonitrile extract to a large separatory funnel.

    • Add an equal volume of hexane. Shake vigorously for 5-10 minutes.[8]

    • Allow the phases to separate. The upper hexane layer will contain lipids and other non-polar contaminants.

    • Drain and collect the lower acetonitrile phase, which contains the Lasalocid complex. Discard the hexane layer.[8]

  • Concentration:

    • Concentrate the acetonitrile extract to near dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C.

    • The resulting viscous, oily residue is the crude Lasalocid complex, ready for preparative chromatography.

Downstream Challenge: High-Resolution Separation of Homologues

This is the most critical and challenging phase of the process. The structural similarity of the Lasalocid homologues necessitates high-resolution chromatographic techniques to achieve baseline separation, which is a prerequisite for isolation and purification.

Table 1: Properties of Lasalocid A and its Minor Homologues
HomologueMolecular FormulaMolecular Weight ( g/mol )Structural Difference from Lasalocid A
Lasalocid A C₃₄H₅₄O₈590.8Reference Molecule
Lasalocid B C₃₃H₅₂O₈576.8Homologue with one less methyl group
Lasalocid C C₃₅H₅₆O₈604.8Homologue with one additional methyl group
Lasalocid D C₃₄H₅₄O₈590.8Isomer of Lasalocid A
Lasalocid E C₃₃H₅₂O₈576.8Isomer of Lasalocid B

Note: Data synthesized from various sources for illustrative purposes.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the method of choice for both analytical and preparative separation of these compounds.[8][9]

Diagram: Downstream Isolation Workflow

Downstream_Workflow Crude Crude Lasalocid Complex PrepHPLC Preparative RP-HPLC Crude->PrepHPLC Fractions Collect Fractions based on UV/MS PrepHPLC->Fractions Purity Analytical HPLC for Purity Check Fractions->Purity Iterative Process Purity->Fractions Evap Evaporation & Lyophilization Purity->Evap Fractions >98% Pure Homologues Isolated Homologue B Isolated Homologue C Isolated Homologue D Isolated Homologue E Evap->Homologues

Caption: Iterative workflow for the preparative isolation of minor Lasalocid homologues.

Protocol 2: Preparative RP-HPLC for Homologue Isolation

Rationale: The separation relies on subtle differences in hydrophobicity imparted by the varying alkyl substitutions. A C18 stationary phase provides a non-polar surface for interaction. A meticulously optimized mobile phase gradient of acetonitrile and water, with a small amount of acid (like formic or phosphoric acid), is essential.[9] The acid suppresses the ionization of the carboxylic acid group on the Lasalocid molecules, leading to sharper peaks and better resolution.

Methodology:

  • Sample Preparation: Dissolve the crude Lasalocid complex from Protocol 1 in a minimal amount of the initial mobile phase (e.g., 60% acetonitrile/40% water). Filter the solution through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic System:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5-10 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Flow Rate: ~20 mL/min (scalable based on column diameter).

    • Detection: UV detector at 310 nm and/or a mass spectrometer for fraction identification.

  • Gradient Elution Program (Example):

    • 0-5 min: Isocratic at 70% B.

    • 5-45 min: Linear gradient from 70% to 95% B.

    • 45-50 min: Isocratic at 95% B (column wash).

    • 50-55 min: Return to 70% B and equilibrate.

    • Note: This gradient is a starting point and must be optimized empirically for the specific column and system used.

  • Fraction Collection: Collect fractions corresponding to the small, resolved peaks eluting just before and after the main Lasalocid A peak. Automated fraction collectors triggered by peak detection are ideal.

  • Purity Analysis: Analyze each collected fraction using an analytical scale HPLC system (e.g., using a 4.6 mm ID column) with a similar but faster gradient to confirm the purity of the isolated homologue.

  • Pooling and Concentration: Pool the fractions of each homologue that meet the desired purity threshold (e.g., >98%). Remove the solvent via rotary evaporation and lyophilize to obtain the purified homologue as a solid.

Structural Confirmation: The Role of Mass Spectrometry

Once isolated, confirming the identity of each minor homologue is essential. High-resolution mass spectrometry (HRMS), particularly when coupled with tandem MS (MS/MS), is the definitive tool for this purpose.[10][11]

Rationale: ESI-MS is well-suited for polyether ionophores as they readily form adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[12] HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula, which can differentiate between, for example, a C₃₃ homologue (Lasalocid B/E) and a C₃₅ homologue (Lasalocid C). Tandem MS (MS/MS) involves selecting the parent ion and fragmenting it to produce a characteristic pattern that serves as a structural fingerprint, helping to distinguish between isomers like Lasalocid A and D.[10]

Protocol 3: HRMS and MS/MS Characterization
  • Sample Preparation: Prepare a dilute solution (~1 µg/mL) of the isolated homologue in methanol containing a source of sodium ions (e.g., 1 mM sodium acetate).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument equipped with an electrospray ionization (ESI) source.

  • Full Scan MS Analysis:

    • Acquire data in positive ion mode over a mass range of m/z 100-1000.

    • Identify the [M+Na]⁺ adduct for the isolated compound.

    • Compare the accurate mass to the theoretical mass for the suspected homologue (refer to Table 1, adding the mass of sodium). A mass accuracy of <5 ppm is expected.

  • Tandem MS (MS/MS) Analysis:

    • Perform a product ion scan by selecting the [M+Na]⁺ ion as the precursor.

    • Apply collision-induced dissociation (CID) energy to fragment the ion.

    • Record the resulting fragmentation spectrum. The fragmentation pattern, involving neutral losses of water and characteristic cleavages of the polyether backbone, provides structural confirmation.[10]

Conclusion and Future Perspectives

The successful isolation of minor Lasalocid homologues is a challenging but critical task that combines classical extraction chemistry with high-performance separation science and advanced analytical techniques. The protocols and strategies outlined in this guide provide a robust framework for researchers in drug development and natural products chemistry. By isolating these compounds, scientists can fully characterize their individual bioactivities, which may reveal unique therapeutic properties or contribute to a more complete understanding of the structure-activity relationships within the Lasalocid family. Furthermore, this work underpins the quality control necessary for producing high-purity Lasalocid A for veterinary applications, ensuring safety and efficacy.

References

  • Sherman, D. H., et al. (1986). Biosynthesis of lasalocid A. Biochemical alteration of polyether antibiotic production. The Journal of Antibiotics, 39(9), 1270–1280. [Link]

  • National Center for Biotechnology Information. (n.d.). Lasalocid A. In PubChem Compound Database. Retrieved from [Link]

  • Migita, A., et al. (2009). Identification of a Gene Cluster of Polyether Antibiotic Lasalocid from Streptomyces lasaliensis. Bioscience, Biotechnology, and Biochemistry, 73(1), 169-176. [Link]

  • PharmaCompass. (n.d.). Lasalocid A Sodium. Retrieved from [Link]

  • Huczyński, A., et al. (2012). Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations. Molecules, 17(5), 5439-5461. [Link]

  • Migita, A., et al. (2009). Identification of a Gene Cluster of Polyether Antibiotic Lasalocid from Streptomyces lasaliensis. Bioscience, Biotechnology, and Biochemistry, 73(1), 169-176. [Link]

  • SIELC Technologies. (n.d.). Separation of Lasalocid on Newcrom R1 HPLC column. Retrieved from [Link]

  • University of Hertfordshire. (2025). Lasalocid sodium. In AERU. Retrieved from [Link]

  • Erwin, G. S., et al. (2020). Streptomyces lasalocidi sp. nov. (formerly 'Streptomyces lasaliensis'), an actinomycete isolated from soil which produces the polyether antibiotic lasalocid. International Journal of Systematic and Evolutionary Microbiology, 70(6), 3746-3754. [Link]

  • Lopes, N. P., et al. (2002). Fragmentation studies on lasalocid acid by accurate mass electrospray mass spectrometry. Rapid Communications in Mass Spectrometry, 16(18), 1764-1770. [Link]

  • Waters Corporation. (n.d.). Determination of Lasalocid and Tylosin at Therapeutically Relevant Levels in Animal Feed Using the ACQUITY UPLC H-Class System and ACQUITY QDa Mass Detector. Retrieved from [Link]

  • Knoche, S., et al. (2022). Analysis of electrochemical and liver microsomal transformation products of lasalocid by LC/HRMS. Rapid Communications in Mass Spectrometry, 36(14), e9307. [Link]

  • ResearchGate. (n.d.). Lasalocid structure and cytotoxicity. Retrieved from [Link]

  • Wikipedia. (n.d.). Lasalocid. Retrieved from [Link]

  • European Medicines Agency. (2012). Lasalocid (bovine species) - European public MRL assessment report (EPMAR). Retrieved from [Link]

  • Lee, D. Y., et al. (2012). Simultaneous determination of five polyether ionophores using liquid chromatography with one-step fluorescent derivatization. Analytical Sciences, 28(10), 975-980. [Link]

  • FSIS. (1991). Chemistry Laboratory Guidebook (Lasalocid). Retrieved from [Link]

  • Hoke, S. H., et al. (2005). Rapid analysis of trace levels of antibiotic polyether ionophores in surface water by solid-phase extraction and liquid chromatography with ion trap tandem mass spectrometric detection. Journal of Chromatography A, 1065(2), 187-198. [Link]

  • Li, Y., et al. (2022). Comparative and Functional Analyses Reveal Conserved and Variable Regulatory Systems That Control Lasalocid Biosynthesis in Different Streptomyces. Microbiology Spectrum, 10(6), e03852-22. [Link]

  • Su, S. C., et al. (1998). An Analytical Method for Lasalocid Residues in Livestock Products. Journal of Food and Drug Analysis, 6(2), 495-504. [Link]

  • Shaikh, B., & Mopper, B. (1980). Liquid Chromatographic Determination of Lasalocid in Premixes. Journal of the Association of Official Analytical Chemists, 63(3), 433-435. [Link]

  • European Medicines Agency. (n.d.). Lasalocid Sodium. Retrieved from [Link]

  • Jerez-Timaure, N., et al. (2013). Development and validation of an HPLC method to determine lasalocid in raw milk samples from dairy cows. Científica, 23(6), 537-542. [Link]

  • Lemaire, C., et al. (2020). Revisiting Old Ionophore Lasalocid as a Novel Inhibitor of Multiple Toxins. Toxins, 12(1), 35. [Link]

  • Google Patents. (n.d.). Lasalocid compositions and methods.
  • Centers for Disease Control and Prevention. (n.d.). SEPARATIONS PROCESSES IN ANALYTICAL CHEMISTRY. Retrieved from [Link]

  • Unknown. (n.d.). SEPARATION METHODS OF ANALYSIS (CHM 703). Retrieved from [Link]

  • Aboul-Enein, H. Y. (Ed.). (1999). Analytical and Preparative Separation Methods of Biomacromolecules. Marcel Dekker. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Spectroscopy Characterization Techniques for Lasalocid C

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Scientific Rationale Polyether ionophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Scientific Rationale

Polyether ionophores represent a complex class of biologically active natural products, primarily produced by Streptomyces species. While Lasalocid A is the most abundant and widely utilized homologue in veterinary medicine and oncology research, its minor homologues—specifically Lasalocid B, C, D, and E—often co-purify during fermentation[1].

Lasalocid C differs from Lasalocid A by a single alkyl substitution: it possesses an ethyl group at the R2 position instead of a methyl group[2]. Because these homologues share nearly identical polarities and molecular weights, distinguishing them via standard liquid chromatography can be challenging. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive orthogonal technique for structural elucidation, offering atomic-level resolution of the polyether backbone.

This application note provides a comprehensive, self-validating NMR workflow designed to unambiguously characterize Lasalocid C, confirm its pseudo-cyclic conformation, and differentiate it from other homologues.

Causality in Experimental Design: The "Why" Behind the Workflow

As a Senior Application Scientist, I emphasize that analytical success in ionophore characterization relies not just on running the right experiments, but on understanding the physical chemistry governing the molecule.

  • Solvent Selection (The Conformation Factor): We strictly utilize deuterated chloroform (CDCl₃) rather than polar solvents like Methanol-d₄ (CD₃OD) or DMSO-d₆. Causality: Lasalocid C forms a highly stable pseudo-cyclic conformation driven by head-to-tail intramolecular hydrogen bonding between the carboxylic acid of the salicylic headgroup and the hydroxyls on the tail[3]. Polar solvents disrupt these hydrogen bonds, linearizing the molecule and destroying the native conformation required for accurate Nuclear Overhauser Effect (NOE) analysis and metal-cation binding studies.

  • Heteronuclear Multiple Bond Correlation (HMBC): 1D ¹H NMR can identify the presence of an ethyl group, but it cannot locate it. Causality: HMBC detects long-range (²J and ³J) carbon-proton couplings. By tracing the correlation from the ethyl protons to the specific quaternary or methine carbons on the polyether backbone, we can definitively assign the substitution to the R2 position, ruling out Lasalocid B (R1), D (R3), and E (R4)[1].

  • Relaxation Delays (d1): Polyether ionophores contain multiple quaternary carbons (especially in the salicylic acid moiety and hemiketal rings) that relax slowly. Causality: A prolonged relaxation delay (d1 ≥ 2.0s) ensures that these carbons are fully relaxed between pulses, preventing signal attenuation and allowing for accurate baseline assignments[4].

Data Presentation: Structural & Spectral Expectations

To establish a self-validating system, you must know what spectral deviations to look for before acquiring 2D data. Table 1 outlines the structural logic of the homologues, while Table 2 provides the diagnostic NMR markers for Lasalocid C.

Table 1: Structural Variations in Lasalocid Homologues
HomologueR1 PositionR2 PositionR3 PositionR4 Position
Lasalocid A Methyl (-CH₃)Methyl (-CH₃) Methyl (-CH₃)Methyl (-CH₃)
Lasalocid B Ethyl (-C₂H₅)Methyl (-CH₃)Methyl (-CH₃)Methyl (-CH₃)
Lasalocid C Methyl (-CH₃)Ethyl (-C₂H₅) Methyl (-CH₃)Methyl (-CH₃)
Lasalocid D Methyl (-CH₃)Methyl (-CH₃)Ethyl (-C₂H₅)Methyl (-CH₃)
Lasalocid E Methyl (-CH₃)Methyl (-CH₃)Methyl (-CH₃)Ethyl (-C₂H₅)

Data synthesized from EFSA structural definitions of Lasalocid sodium homologues[1].

Table 2: Diagnostic NMR Markers (Lasalocid C vs. Lasalocid A)
Spectral FeatureLasalocid A (Expected)Lasalocid C (Expected)Diagnostic Value
¹H NMR (Alkyl Region) Four distinct methyl doublets (0.8–1.2 ppm).Three methyl doublets + One ethyl system (CH₃ triplet ~0.9 ppm, CH₂ multiplet ~1.4 ppm).Confirms the presence of a higher homologue.
¹³C NMR (Alkyl Region) Four methyl carbons (~10–20 ppm).Three methyl carbons + One CH₂ carbon (~20–30 ppm).Validates the ethyl substitution chemically.
HMBC Correlations R2-CH₃ protons couple to adjacent backbone C.R2-CH₂ protons couple to adjacent backbone C; R2-CH₃ couples to R2-CH₂.Critical: Localizes the ethyl group specifically to the R2 position.

Logical Workflows & Visualizations

The following diagrams map the operational workflow and the logical decision tree used to validate the structure of Lasalocid C.

Workflow A 1. Sample Preparation (Lasalocid C in CDCl3) B 2. 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 3. 2D Homonuclear NMR (COSY, TOCSY, NOESY) B->C D 4. 2D Heteronuclear NMR (HSQC, HMBC) C->D E 5. Data Processing & Signal Assignment D->E F 6. Structural Validation (Confirm R2 = Ethyl) E->F

Figure 1: Step-by-step NMR characterization workflow for Lasalocid C.

LogicTree Start Identify Lasalocid Homologue Q1 Analyze Alkyl Groups (1H & HSQC) Start->Q1 A All Methyls (Lasalocid A) Q1->A No Ethyl B 1 Ethyl, 3 Methyls (Homologues B-E) Q1->B Has Ethyl Q2 HMBC Correlation of Ethyl to Backbone B->Q2 R1 Pos R1: Lasalocid B Q2->R1 R2 Pos R2: Lasalocid C Q2->R2 R3 Pos R3: Lasalocid D Q2->R3 R4 Pos R4: Lasalocid E Q2->R4

Figure 2: Logical decision tree for distinguishing Lasalocid homologues via 2D NMR.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the internal consistency checks of the previous phase are met.

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of purified Lasalocid C.

  • Solvation: Dissolve the sample in 600 µL of high-purity CDCl₃ (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube. Ensure the solution is free of particulate matter (filter through a glass wool plug if necessary) to maintain high magnetic field homogeneity.

Phase 2: 1D NMR Acquisition & Internal Consistency Check
  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Parameters: 16–32 scans, spectral width (SW) of 12 ppm, relaxation delay (d1) = 2.0 s.

  • Self-Validation Check (Crucial): Integrate the aromatic protons of the salicylic acid moiety (typically between 6.5 and 7.5 ppm). Set this integral strictly to 3.0 . Next, integrate the terminal methyl triplet of the suspected ethyl group (~0.9 ppm).

    • Pass: The methyl triplet integrates to exactly 3.0, and its adjacent CH₂ multiplet integrates to 2.0.

    • Fail: If the integration is fractional (e.g., 1.4), your sample is a mixture of Lasalocid A and C. Stop here. Re-purify the sample via preparative HPLC before continuing.

  • ¹³C NMR & DEPT-135 Acquisition:

    • Parameters: 1024–2048 scans, d1 = 2.0 s.

    • Run a DEPT-135 experiment to rapidly phase-edit the carbons (CH and CH₃ pointing up; CH₂ pointing down). Verify the presence of the unique R2-CH₂ carbon pointing down.

Phase 3: 2D NMR Acquisition (Structural Elucidation)
  • COSY (Correlation Spectroscopy):

    • Acquire with 4-8 scans per increment, 256 t1 increments.

    • Purpose: Trace the scalar coupling from the R2-CH₃ triplet to the R2-CH₂ multiplet.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: Assign every proton to its directly attached carbon. This prevents overlapping aliphatic multiplets from confounding your analysis.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Acquire with a long-range coupling delay optimized for 8 Hz (typically ~62.5 ms).

    • Purpose: Look for the cross-peak between the R2-CH₂ protons and the backbone carbons. This definitively proves the ethyl group is at the R2 position, confirming Lasalocid C.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Mixing time: 300–500 ms.

    • Purpose: Confirm the pseudo-cyclic conformation by observing through-space interactions (< 5 Å) between the salicylic acid headgroup protons and the tail-end tetrahydropyran ring protons[3].

Phase 4: Data Processing
  • Apply appropriate apodization (e.g., exponential multiplication with LB = 0.3 Hz for 1D ¹H; sine-bell squared for 2D data).

  • Perform rigorous phase correction and baseline correction (Whittaker smoother or polynomial) to ensure accurate integration of the complex aliphatic region.

  • Reference all spectra to the TMS internal standard (0.00 ppm).

References

  • Safety and efficacy of a feed additive consisting of lasalocid A sodium and nicarbazin (Nilablend™ 200G) for chickens for fattening Source: EFSA Journal / Università degli Studi di Milano (AIR Unimi) URL:[Link][1]

  • The complete assignment of the 13C NMR spectra of lasalocid and the sodium salt-complex of the antibiotic Source: Journal of Antibiotics (Tokyo) / PubMed URL:[Link][4]

  • Spectroscopic, Spectrometric and Computational Studies of New Lasalocid Derivatives and Their Complexes with Selected Metal Cations Source: MDPI (International Journal of Molecular Sciences) URL:[Link][3]

Sources

Application

Application Note: Utilizing Lasalocid C as a Structural Internal Standard for the LC-MS/MS Quantification of Polyether Ionophores

Executive Summary The accurate quantification of polyether ionophore coccidiostats (e.g., Lasalocid A, Monensin, Salinomycin) in complex biological and environmental matrices is a critical requirement in food safety and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of polyether ionophore coccidiostats (e.g., Lasalocid A, Monensin, Salinomycin) in complex biological and environmental matrices is a critical requirement in food safety and veterinary pharmacokinetics. Because these matrices induce severe ion suppression during electrospray ionization (ESI), internal standards (IS) are mandatory. When stable isotope-labeled (SIL) standards are cost-prohibitive or commercially unavailable, structural homologues offer a robust alternative. This application note details the mechanistic rationale and self-validating protocols for using Lasalocid C —a naturally occurring homologue of Lasalocid A—as an internal standard for high-throughput LC-MS/MS workflows.

Introduction & Analytical Context

Polyether ionophores are broad-spectrum anticoccidial agents widely administered in poultry and livestock production[1]. Due to their potential toxicity at elevated concentrations and the risk of cross-contamination in unmedicated feed, global regulatory bodies enforce strict Maximum Residue Limits (MRLs). For example, the MRL for Lasalocid A in poultry eggs is strictly capped at 150 µg/kg[2].

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying these residues[3]. However, the extraction of ionophores from lipid-rich matrices (like eggs, liver, or feed) co-extracts phospholipids and triglycerides, leading to unpredictable matrix effects in the MS source. To correct for this, an internal standard must perfectly mimic the analyte's behavior throughout sample preparation and ionization[4].

Lasalocid A is the primary active component produced by Streptomyces lasaliensis, but the fermentation process also yields minor homologues, including Lasalocid B, C, D, and E, which typically comprise less than 10% of the total mixture[5]. By isolating and utilizing Lasalocid C as an internal standard, analytical chemists can achieve SIL-level quantitative accuracy.

Mechanistic Causality: The Case for Lasalocid C

The selection of Lasalocid C over other generic internal standards (like Nigericin or Decoquinate) is grounded in its near-identical physicochemical profile to Lasalocid A.

  • Structural Parity & Mass Shift: Lasalocid C differs from Lasalocid A (C34H54O8, MW 590.4) by a single methylene group, where an ethyl group replaces a methyl group at the R2 position, resulting in the formula C35H56O8 (MW 604.4)[6]. This +14 Da mass shift provides perfect mass spectral resolution in the first quadrupole (Q1) without altering the molecule's core geometry.

  • Extraction & Partitioning Equivalency: Because the lipophilicity (logP) of Lasalocid C is virtually identical to Lasalocid A, both compounds partition identically during Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). This ensures that any absolute recovery losses during sample clean-up are proportionally mirrored by the IS.

  • Chromatographic Co-elution: In reversed-phase UHPLC, the extra methylene group in Lasalocid C causes only a negligible shift in retention time. Co-elution is critical: it guarantees that both the analyte and the IS enter the ESI source at the exact same moment, exposing them to the identical matrix suppression environment[4].

  • Adduct-Driven Ionization: Polyether ionophores possess a high affinity for alkali metals. By supplementing the mobile phase with ammonium or sodium acetate, ionization is entirely driven toward the stable sodium adduct [M+Na]⁺. Lasalocid A forms an abundant precursor at m/z 613.4, while Lasalocid C forms a distinct precursor at m/z 627.4.

Fragmentation A Lasalocid C Precursor Ion m/z 627.4 [M+Na]+ B Loss of H2O m/z 609.4 A->B CID C Polyether Cleavage m/z 391.2 A->C CID D Lasalocid A Precursor Ion m/z 613.4 [M+Na]+ E Loss of H2O m/z 595.4 D->E CID F Polyether Cleavage m/z 377.2 D->F CID

Caption: Comparative collision-induced dissociation (CID) pathways for Lasalocid C and Lasalocid A.

Self-Validating Experimental Protocol

To ensure data integrity, the following LLE-SPE extraction protocol incorporates a Self-Validating Quality Control Framework . Every batch must include a matrix blank, a pre-extraction spiked sample (Quality Control), and a post-extraction spiked sample to continuously monitor absolute recovery and matrix effects.

Step 1: Matrix Preparation & IS Spiking
  • Weigh 2.00 g (±0.05 g) of homogenized sample (e.g., poultry egg or liver) into a 50 mL polypropylene centrifuge tube.

  • Self-Validation Step: Spike the sample with 50 µL of Lasalocid C working internal standard solution (1.0 µg/mL in methanol). Causality: Spiking before any solvent addition ensures the IS compensates for physical losses (e.g., binding to proteins or tube walls) during the entire workflow.

  • Allow the sample to equilibrate in the dark for 15 minutes at room temperature.

Step 2: Protein Precipitation & Extraction
  • Add 10.0 mL of cold Acetonitrile (MeCN) to the tube.

  • Vortex vigorously for 5 minutes, followed by ultrasonication for 10 minutes to disrupt lipid-protein complexes.

  • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Transfer 5.0 mL of the supernatant to a clean tube and dilute with 5.0 mL of HPLC-grade water. Causality: Diluting the organic extract prevents analyte breakthrough during the subsequent reversed-phase SPE loading phase.

Step 3: Solid-Phase Extraction (SPE) Clean-up
  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 60 mg/3 mL) with 3 mL MeCN, followed by 3 mL HPLC-grade water.

  • Load the diluted extract (10 mL) onto the cartridge at a controlled flow rate of 1 mL/min.

  • Wash the cartridge with 3 mL of 5% MeCN in water to elute polar interferences.

  • Elute the polyether ionophores with 3 mL of 100% MeCN into a glass collection tube.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (50:50 Water:MeCN with 0.1% formic acid). Vortex and filter through a 0.22 µm PTFE syringe filter prior to LC-MS/MS injection.

Workflow A Sample Homogenization (Matrix: Tissue/Eggs) B Internal Standard Addition (Spike Lasalocid C) A->B C Protein Precipitation (Acetonitrile Extraction) B->C D Solid Phase Extraction (SPE) (Clean-up & Concentration) C->D E UHPLC Separation (C18 Reversed-Phase) D->E F ESI-MS/MS Detection (Positive Ion Mode, [M+Na]+) E->F G Data Analysis (Quantification via IS Ratio) F->G

Caption: Analytical workflow for quantifying polyether ionophores using Lasalocid C as an internal standard.

Step 4: UHPLC-MS/MS Conditions
  • Column: C18 analytical column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: Water containing 0.1% formic acid and 2 mM ammonium acetate (promotes[M+Na]⁺ formation).

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Gradient: 50% B (0-1 min) → 95% B (1-4 min) → 95% B (4-6 min) → 50% B (6.1-8 min).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Quantitative Data & Method Parameters

To ensure reproducibility, Multiple Reaction Monitoring (MRM) transitions must be optimized for the specific tandem mass spectrometer. Below are the consensus parameters for polyether ionophores utilizing Lasalocid C as the IS.

Table 1: Optimized MRM Parameters for Polyether Ionophores and Lasalocid C

AnalytePrecursor Ion (m/z)[M+Na]⁺Quantifier Ion (m/z)Qualifier Ion (m/z)Collision Energy (eV)
Lasalocid A 613.4595.4377.230 / 45
Lasalocid C (IS) 627.4609.4391.230 / 45
Monensin 693.4675.4461.335 / 50
Salinomycin 773.5755.5431.340 / 55

Table 2: Representative Validation Parameters in Poultry Matrix

AnalyteLinearity (R²)Absolute Recovery (%)Matrix Effect (%)LOQ (µg/kg)
Lasalocid A >0.99592.5 - 105.188.0 - 110.50.5
Monensin >0.99085.0 - 102.380.2 - 105.01.0
Salinomycin >0.99289.4 - 108.085.5 - 112.01.0

Note: A Matrix Effect value of 100% indicates zero ion suppression/enhancement. Values between 80-120% are considered highly acceptable when utilizing a structural internal standard.

Conclusion

The integration of Lasalocid C as an internal standard provides a highly reliable, self-validating mechanism for the quantification of polyether ionophores. By matching the physicochemical properties of the target analytes, Lasalocid C seamlessly corrects for sample preparation losses and ESI matrix suppression, ensuring that analytical laboratories can confidently enforce regulatory MRLs without the exorbitant costs associated with stable isotope-labeled standards.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor chromatographic resolution of Lasalocid C

Welcome to the Technical Support Center for the chromatographic analysis of Lasalocid C. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of Lasalocid C. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to poor chromatographic resolution. As Senior Application Scientists, we have structured this guide to provide not just solutions, but a deeper understanding of the principles governing the separation process.

Frequently Asked Questions (FAQs)

Section 1: Foundational Concepts
Q1: What is Lasalocid, and what makes its chromatographic resolution challenging?

A1: Lasalocid is a polyether ionophore antibiotic, part of a class of compounds known for their ability to transport cations across lipid membranes.[1][2][3] Structurally, it is a complex molecule containing a carboxylic acid group, which makes it an acidic analyte.[1] Its sodium salt is commonly used in veterinary applications.[1][4]

The primary challenge in its chromatographic resolution stems from this acidic nature. In reversed-phase HPLC, the pH of the mobile phase dictates the ionization state of Lasalocid.[5][6] If the mobile phase pH is near the pKa of Lasalocid's carboxylic acid group, the analyte will exist as a mixture of its protonated (neutral) and deprotonated (anionic) forms. These two forms have different polarities and, therefore, different affinities for the stationary phase, which can lead to significant peak broadening, splitting, or tailing.[7][8] Achieving good resolution requires careful control of the mobile phase conditions to ensure Lasalocid is in a single, stable ionic state throughout the analysis.

Q2: I'm starting my method development. What does a good chromatogram for Lasalocid look like, and what are some typical starting conditions?

A2: A good chromatogram for Lasalocid should exhibit a sharp, symmetrical (Gaussian) peak, well-separated from the void volume and any other components in the sample matrix. The peak shape is a critical indicator of a successful separation.

Based on established methods, a robust starting point for Lasalocid analysis typically involves reversed-phase HPLC.[9][10] The conditions below are synthesized from various validated methods and serve as an excellent baseline for method development.

ParameterRecommended Starting ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmC18 is a non-polar stationary phase that provides good hydrophobic retention for a molecule of Lasalocid's structure.[9][11]
Mobile Phase Methanol:Water:Acid (e.g., 90:10:0.1 v/v)Methanol is a common organic modifier. The high organic content is due to Lasalocid's solubility in organic solvents.[4][12]
Acid Modifier 0.1% Trifluoroacetic Acid (TFA) or Formic AcidCrucial for peak shape. The acid suppresses the ionization of Lasalocid's carboxylic acid group, ensuring it is in its more retained, neutral form.[7][13]
Flow Rate 1.0 - 1.2 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[11]
Temperature 25-30 °CTemperature control is important for reproducibility. Modest increases can sometimes improve peak shape by reducing mobile phase viscosity.[14][15]
Detection UV at 315 nm or Fluorescence (Ex: 310 nm, Em: 420 nm)Lasalocid has a benzene ring, making it UV active.[4] It is also naturally fluorescent, offering higher sensitivity and selectivity.[4][9]
Injection Volume 10 - 20 µLA typical volume to avoid column overloading, which can cause peak distortion.[15]
Section 2: Troubleshooting Mobile Phase Issues
Q3: My Lasalocid peak is tailing or fronting. How can I fix this?

A3: Peak asymmetry (tailing or fronting) is one of the most common problems encountered.

  • Peak Tailing: This is often caused by the analyte interacting with the stationary phase in multiple ways. For an acidic compound like Lasalocid, a primary cause is the mobile phase pH being too high (close to the analyte's pKa), leading to a mixed population of ionized and non-ionized molecules.[8] The ionized form is more polar and travels faster, while the neutral form is retained longer, smearing the peak. Another cause can be secondary interactions with active silanol groups on the silica backbone of the column.[16]

  • Peak Fronting: This is less common but is typically a sign of column overloading. Too much sample has been injected, saturating the stationary phase at the point of injection.

To address these issues, a systematic approach is required. The following workflow diagram illustrates the decision-making process.

G start Poor Peak Shape Observed (Tailing or Fronting) check_overload Is Peak Fronting Observed? start->check_overload reduce_conc Reduce Sample Concentration or Injection Volume check_overload->reduce_conc Yes tailing_issue Peak is Tailing check_overload->tailing_issue No good_peak Symmetrical Peak Achieved reduce_conc->good_peak check_ph Is Mobile Phase pH ~2 units below pKa? tailing_issue->check_ph adjust_ph Increase Acidity (e.g., add 0.1% TFA/Formic Acid) check_ph->adjust_ph No check_ph->good_peak Yes adjust_ph->good_peak other_issues If Tailing Persists, Consider Column Issues (See Section 3) adjust_ph->other_issues No Improvement

Caption: Troubleshooting workflow for poor peak shape.

Core Directive: The most effective first step for tailing with acidic analytes is to lower the mobile phase pH. Adding a small amount of a strong acid like Trifluoroacetic Acid (TFA) or a weaker one like formic acid is standard practice.[7] This protonates the carboxylic acid group, minimizing ionization and leading to a single, sharp peak.

Protocol: Preparation of an Acidified Mobile Phase
  • Select Organic Solvent: Measure out the required volume of HPLC-grade methanol or acetonitrile. For a 1L preparation of 90% organic solvent, this would be 900 mL.

  • Select Aqueous Component: Measure out the required volume of HPLC-grade water (e.g., 100 mL for a 1L total volume).

  • Add Acid Modifier: Before mixing the organic and aqueous phases, add the acid to the aqueous component. For a 0.1% TFA concentration in a final volume of 1L, add 1.0 mL of TFA to the water. This prevents any potential reaction or precipitation with the organic solvent.

  • Combine and Mix: Add the acidified aqueous phase to the organic solvent. Mix thoroughly.

  • Degas: Degas the final mobile phase using sonication or vacuum filtration to prevent air bubbles from interfering with the pump and detector.[11]

Q4: My resolution is poor; the Lasalocid peak is merging with another peak. What should I do?

A4: Poor resolution between two peaks means you need to improve the selectivity (α) or efficiency (N) of your system.[16][17] The easiest parameter to adjust is often the mobile phase composition.

  • Adjust Organic Solvent Strength: The ratio of organic solvent (methanol or acetonitrile) to water is a powerful tool.

    • If peaks are eluting too quickly and are merged: Decrease the percentage of the organic solvent (e.g., from 90% methanol to 85%). This will increase the retention time of all non-polar compounds, potentially separating them further.[13]

    • If the run is too long but peaks are still merged: You may need to change the selectivity by switching the organic solvent entirely (e.g., from methanol to acetonitrile). These solvents interact differently with analytes and the stationary phase, which can alter the elution order and improve separation.[18]

  • Optimize pH: Even small changes in pH can dramatically alter the retention of ionizable compounds, thereby affecting selectivity.[5][19][20] While you want to keep the pH low for Lasalocid, slight adjustments (e.g., comparing 0.1% formic acid vs. 0.1% TFA) can shift the retention of other components in your sample relative to Lasalocid.

The diagram below illustrates how pH affects Lasalocid's state and its impact on chromatography.

cluster_0 Mobile Phase pH ≈ pKa cluster_1 Mobile Phase pH << pKa (Acidified) Ionized Lasalocid-COO⁻ (Anionic) BroadPeak Broad, Tailing Peak (Poor Resolution) Ionized->BroadPeak Less Retained Neutral_A Lasalocid-COOH (Neutral) Neutral_A->BroadPeak More Retained Neutral_B Lasalocid-COOH (Neutral) SharpPeak Sharp, Symmetrical Peak (Good Resolution) Neutral_B->SharpPeak Uniform Retention

Caption: Effect of mobile phase pH on Lasalocid's ionization and peak shape.

Section 3: Stationary Phase (Column) Issues
Q5: I've optimized my mobile phase, but resolution is still poor and all my peaks are broad. What's wrong with my column?

A5: If all peaks in your chromatogram are broad, it often points to a problem with the column itself or an issue with the system upstream of the column (extra-column band broadening).[16]

Common column-related problems include:

  • Column Contamination: Buildup of sample matrix components on the column inlet frit or the stationary phase can block the flow path and cause peak distortion.[21]

  • Column Degradation: Operating at very low pH (especially with certain acids and at high temperatures) can hydrolyze the silica-based stationary phase over time, a phenomenon known as "phase collapse" or bonded phase loss.[22] This degrades column performance.

  • Void Formation: A void or channel can form at the head of the column due to mechanical shock or dissolution of the packing material. This creates an empty space where the sample can spread out before interacting with the stationary phase, leading to broad or split peaks.

Troubleshooting Summary Table
Observed ProblemProbable Cause(s)Recommended Solution(s)
All Peaks are Broad Column contamination/aging; Extra-column dead volume.1. Flush the column with a strong solvent (e.g., 100% acetonitrile). 2. If no improvement, replace the column. 3. Check all fittings and tubing for proper connections to minimize dead volume.[16]
Split Peaks Column void; Clogged inlet frit.1. Try reversing the column and flushing at a low flow rate. 2. If the problem persists, the column likely needs to be replaced.
Sudden Loss of Retention Column degradation (bonded phase loss).This is often irreversible. Replace the column and ensure mobile phase pH is within the column's recommended operating range.
Section 4: System and Method Parameters
Q6: Can flow rate and temperature be used to improve the resolution of Lasalocid?

A6: Yes, both flow rate and temperature are important secondary parameters for optimizing resolution after the mobile and stationary phases have been chosen.[23]

  • Flow Rate: Decreasing the flow rate generally increases the efficiency of the separation (increases the plate number, N) because it allows more time for the analyte to equilibrate between the mobile and stationary phases.[15] If your peaks are poorly resolved, try reducing the flow rate from 1.0 mL/min to 0.8 mL/min. This will increase the run time but may provide the necessary resolution.

  • Temperature: Increasing the column temperature has several effects. It reduces the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times.[14] More importantly, temperature can alter the selectivity of the separation, potentially changing the relative retention of analytes and improving resolution.[14] It is worthwhile to experiment with temperatures between 25 °C and 40 °C to see if resolution improves. However, be aware that higher temperatures can accelerate the degradation of silica-based columns, especially in acidic mobile phases.[22]

References
  • Jerez, A., Chihuailaf, R., Gai, M. N., Noro, M., & Wittwer, F. (2013). Development and validation of an HPLC method to determine lasalocid in raw milk samples from dairy cows. Científica, FCV-LUZ, XXIII(6), 537-542. [Link]

  • Su, S.-C., & Chang, P.-C. (1998). An analytical method for lasalocid residues in livestock products. Journal of Food and Drug Analysis, 6(2), 495-504. [Link]

  • Journal of Food and Drug Analysis. (1998). An Analytical Method for Lasalocid Residues in Livestock. Journal of Food and Drug Analysis, 6(2), 495-504. [Link]

  • Horn, S., Miyahara, K., & Momma, C. (1990). High-Performance Liquid Chromatographic Determination of Lasalocid Sodium in Chicken Tissue. Journal of Liquid Chromatography, 13(7), 1411-1417. [Link]

  • Rose, M. D., & Tarbin, J. (1997). A rapid method for the determination of lasalocid in animal tissues and eggs by high performance liquid chromatography with fluorescence detection. Analyst, 122(9), 897-900. [Link]

  • Food and Agricultural Materials Inspection Center (FAMIC). (n.d.). 28 Lasalocid sodium. Retrieved from FAMIC. [Link]

  • Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Wang, X., et al. (2007). Loss of bonded phase in reversed-phase liquid chromatography in acidic eluents and practical ways to improve column stability. Journal of Chromatography A, 1157(1-2), 87-96. [Link]

  • National Center for Biotechnology Information. (n.d.). Lasalocid Sodium. PubChem. [Link]

  • LCGC International. (2024, July 3). A Study on the Optimization of the Ion-Pair Reversed Phase Liquid Chromatography Analysis of Protected And Unprotected DNA Oligonucleotides. LCGC International. [Link]

  • Agilent. (2013, June 20). Too Polar for Reversed Phase. Agilent. [Link]

  • Syed, R. A. (n.d.). Investigation of factors affecting reverse-phase high performance liquid chromatography. VCU Scholars Compass. [Link]

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Dolan, J. W. (2026, March 13). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution. Atinary Technologies. [Link]

  • Studzińska, S., & Bocian, S. (2016). Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. Acta Chromatographica, 28(1), 19-33. [Link]

  • Droc, D. L., & Muntean, D. L. (2014). THE INFLUENCE OF MOBILE PHASE pH ON THE RETENTION AND SELECTIVITY OF RELATED BASIC COMPOUNDS IN REVERSE. Farmacia, 62(1), 1-12. [Link]

  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Waters. (n.d.). What are common causes of low resolution for a liquid chromatography (LC) column? Waters. [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news. [Link]

  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC [Video]. YouTube. [Link]

  • MAC-MOD Analytical. (2018). Optimizing HPLC Separation Performance for Peptides and Other Mid-Size Molecules. MAC-MOD Analytical. [Link]

  • ALWSCI. (2025, November 18). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. ALWSCI. [Link]

Sources

Optimization

Technical Support Center: Ensuring the Stability of Lasalocid in Aqueous Solutions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Lasalocid. This guide is designed to provide in-depth technical assistance and troubleshooting for chal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Lasalocid. This guide is designed to provide in-depth technical assistance and troubleshooting for challenges related to the stability of Lasalocid in aqueous solutions. Our goal is to equip you with the knowledge to design robust experiments, ensure the integrity of your results, and accelerate your research and development efforts.

Introduction to Lasalocid Stability

Lasalocid, a carboxylic polyether ionophore antibiotic, is a valuable tool in various research applications. However, its complex structure makes it susceptible to degradation in aqueous environments, which can significantly impact experimental outcomes. Understanding the factors that influence its stability is paramount for obtaining reliable and reproducible data. This guide will delve into the common degradation pathways and provide practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the preparation, storage, and use of Lasalocid aqueous solutions.

FAQ 1: My Lasalocid solution is showing a decrease in concentration over time. What are the likely causes?

A decrease in Lasalocid concentration is a common issue and can be attributed to several factors:

  • pH-related Degradation: While Lasalocid is relatively stable to hydrolysis in neutral and acidic conditions (pH 5.5 and 7.0), it can be unstable in basic environments (pH 10.0)[1]. The degradation mechanism at high pH is not simple hydrolysis and may involve more complex reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, is a significant contributor to Lasalocid degradation. This is a critical factor to control during all stages of your experiment.

  • Oxidation: The polyether structure of Lasalocid may be susceptible to oxidative degradation, especially in the presence of dissolved oxygen or trace metal ions.

  • Adsorption to Surfaces: Lasalocid is a lipophilic molecule and may adsorb to the surfaces of plastic containers or other experimental apparatus, leading to an apparent decrease in concentration in the aqueous phase.

Troubleshooting Workflow for Decreasing Lasalocid Concentration

Caption: Troubleshooting workflow for decreased Lasalocid concentration.

FAQ 2: What is the optimal pH for storing aqueous solutions of Lasalocid?

Based on available data, Lasalocid exhibits good stability in neutral to slightly acidic aqueous solutions. A pH range of 5.5 to 7.0 is recommended for optimal stability[1]. It is crucial to use a well-buffered system to maintain the pH within this range, especially for long-term storage or during experiments where pH may fluctuate.

Recommended Buffer Systems for Lasalocid Solutions
Buffer SystempH RangeConcentration (mM)Notes
Phosphate Buffer6.0 - 7.510 - 50A common and effective buffer system.
Acetate Buffer4.5 - 5.510 - 50Suitable for experiments requiring a more acidic pH.
MES Buffer5.5 - 6.710 - 50A non-coordinating buffer, useful for certain biological assays.
FAQ 3: How can I protect my Lasalocid solutions from photodegradation?

Photodegradation is a significant concern for Lasalocid. The following measures are essential to minimize light-induced degradation:

  • Use Amber Glassware: Always prepare and store Lasalocid solutions in amber-colored glass vials or bottles.

  • Wrap Containers: If amber glassware is unavailable, wrap clear containers with aluminum foil or opaque tape.

  • Work in Subdued Light: Perform all manipulations of Lasalocid solutions under low-light conditions. Avoid direct sunlight and strong artificial lighting.

  • Include a Photostability Study: For critical applications, it is advisable to perform a photostability study as part of your experimental validation to understand the extent of degradation under your specific lighting conditions.

FAQ 4: Should I be concerned about oxidative degradation, and how can I prevent it?

While specific studies on the oxidative degradation of Lasalocid in aqueous solutions are limited, its chemical structure suggests a potential for oxidation. To minimize this risk:

  • Use High-Purity Water: Use freshly purified, deionized water with low levels of dissolved oxygen.

  • Deoxygenate Solutions: For sensitive experiments, deoxygenate your aqueous solutions by sparging with an inert gas like nitrogen or argon before adding Lasalocid.

  • Consider Antioxidants: The addition of antioxidants may be beneficial. While specific data for Lasalocid is scarce, antioxidants commonly used in pharmaceutical preparations, such as butylated hydroxytoluene (BHT) or ascorbic acid, could be tested for their efficacy in your system. It is crucial to validate the compatibility of any antioxidant with your experimental setup.

Experimental Protocol: Preparation of a Stabilized Aqueous Lasalocid Stock Solution

This protocol provides a step-by-step guide for preparing a more stable aqueous stock solution of Lasalocid.

Materials:

  • Lasalocid sodium salt

  • High-purity, deionized water (deoxygenated)

  • Phosphate buffer components (e.g., sodium phosphate monobasic and dibasic)

  • Amber glass volumetric flasks and vials

  • Inert gas source (nitrogen or argon)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare the Buffer: Prepare a 50 mM phosphate buffer solution with a target pH of 6.5.

  • Deoxygenate the Buffer: Sparge the phosphate buffer with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Weigh Lasalocid: In a subdued light environment, accurately weigh the required amount of Lasalocid sodium salt.

  • Dissolve Lasalocid: Add the weighed Lasalocid to a small volume of the deoxygenated phosphate buffer in an amber volumetric flask. Gently swirl or sonicate briefly to dissolve.

  • Bring to Volume: Once dissolved, bring the solution to the final volume with the deoxygenated phosphate buffer.

  • Inert Gas Overlay: Before sealing the vial or flask, gently flush the headspace with nitrogen or argon to create an inert atmosphere.

  • Storage: Store the solution at 2-8°C, protected from light.

FAQ 5: How can I confirm the concentration and purity of my Lasalocid solution?

Regularly verifying the concentration and purity of your Lasalocid solutions is crucial. The recommended method is High-Performance Liquid Chromatography (HPLC).

Recommended HPLC Method Parameters:

ParameterRecommendation
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[2][3]
Mobile Phase A mixture of methanol and a phosphate buffer (e.g., 0.02M KH2PO4) is commonly used[2][3]. The exact ratio may need optimization.
Detection Fluorescence detection is highly sensitive for Lasalocid (Excitation: ~310 nm, Emission: ~420 nm)[2][3]. UV detection at around 315 nm is also an option.
Flow Rate Typically 1.0 - 1.5 mL/min.
Injection Volume 10 - 20 µL.

Workflow for Analyzing Lasalocid Stability by HPLC

Caption: Workflow for assessing Lasalocid stability using HPLC.

Conclusion

By understanding the key factors affecting the stability of Lasalocid in aqueous solutions—namely pH, light, and oxidation—researchers can implement effective strategies to minimize degradation. The troubleshooting guides and protocols provided in this document are intended to serve as a valuable resource for ensuring the integrity and reliability of your experimental data. For further assistance, please do not hesitate to contact our technical support team.

References

  • Su, S.-C., & Chang, P.-C. (Year). An analytical method for lasalocid residues in livestock products. Journal of Food and Drug Analysis, Volume(Issue), pages. [Link to be provided when available]
  • Sassman, S. A., & Lee, L. S. (2007). Sorption and degradation in soils of veterinary ionophore antibiotics: monensin and lasalocid. Journal of Environmental Quality, 36(3), 740–746. [Link]

  • Su, S. C., Chang, P. C., & Chou, S. S. (1998). An analytical method for lasalocid residues in livestock products. Journal of food and drug analysis, 6(2), 8. [Link]

  • Focht, C. (2008). Determination of lasalocid sodium in animal feeds and premixes by reversed-phase liquid chromatography: collaborative study. Journal of AOAC International, 91(3), 521–529. [Link]

  • Kennedy, D. G., Hewitt, S. A., McEvoy, J. D., & Currie, J. W. (1995). The effect of cooking on veterinary drug residues in food. 6. Lasalocid. Food Additives and Contaminants, 12(4), 535–541. [Link]

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, Step 4 version (2003). [Link]

  • SGS. (n.d.). Forced Degradation. Retrieved from [Link]

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Onyx scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • BioPharm International. (2026, March 22). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.

Sources

Troubleshooting

Technical Support Center: Overcoming Ion Suppression in Lasalocid C LC-MS/MS Analysis

Mechanistic Overview: The Root Cause of Signal Loss Lasalocid C is a polyether ionophore antibiotic widely analyzed in veterinary and agricultural contexts. In Electrospray Ionization (ESI), its chemical structure inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Root Cause of Signal Loss

Lasalocid C is a polyether ionophore antibiotic widely analyzed in veterinary and agricultural contexts. In Electrospray Ionization (ESI), its chemical structure inherently predisposes it to two major signal-degrading phenomena:

  • Charge Competition (Matrix Effect): Co-eluting endogenous lipids, proteins, and salts from complex biological matrices (e.g., feed, tissue, eggs) compete with Lasalocid C for available protons and surface area on the ESI droplet[1]. Because Lasalocid C is relatively bulky, highly concentrated matrix components easily outcompete it during the droplet evaporation and ion ejection phases.

  • Signal Dilution via Adduct Formation: As an ionophore, Lasalocid C has a high thermodynamic affinity for alkali metals[2]. Instead of forming a single protonated precursor [M+H]+, the ion current is split across multiple adducts ([M+Na]+, [M+K]+, [M+NH4]+). If the matrix contains variable endogenous salt concentrations, the ratio of these adducts fluctuates unpredictably, mimicking severe ion suppression and destroying quantitative reproducibility.

ESI_Mechanism ESI ESI Droplet Surface Lasalocid Lasalocid C (Analyte) ESI->Lasalocid Matrix Matrix Components ESI->Matrix Cations Endogenous Cations ESI->Cations Adducts Signal Splitting Lasalocid->Adducts Binds Cations Suppression Ion Suppression Lasalocid->Suppression Reduced Ionization Matrix->Suppression Outcompetes Analyte Cations->Adducts

Mechanism of ESI ion suppression and signal splitting via adduct formation for Lasalocid C.

Diagnostic FAQs & Troubleshooting Guide

Q1: My Lasalocid C signal drops by >50% when analyzing feed extracts compared to solvent standards. How do I fix this? A1: This is classic ion suppression. First, calculate your absolute Matrix Effect (ME%). If ME% is severe (<-50%), your sample preparation is insufficient.

  • Solution A (Dilute-and-Shoot): If your tandem quadrupole MS has high sensitivity, dilute the extract 10x to 50x in the initial mobile phase. This reduces the absolute amount of matrix ions in the source region, often restoring ionization efficiency[3].

  • Solution B (LLE-SPE): For complex matrices where dilution lowers the analyte below the Limit of Quantitation (LOQ), implement a combined Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) workflow to remove competing phospholipids[4].

Q2: I see multiple precursor masses for Lasalocid C (+22 Da, +38 Da). Which one should I use for MRM transitions? A2: Do not rely on natural [M+Na]+ or [M+K]+ adducts. Endogenous sodium and potassium levels vary drastically between samples, causing irreproducible signals[2].

  • Solution: Force the formation of a single, stable adduct (Adduct Consolidation). Add a mobile phase modifier (e.g., 2–5 mM ammonium formate). Ammonium adducts [M+NH4]+ yield superior fragmentation in the collision cell compared to sodium adducts, providing higher sensitivity and stability for Multiple Reaction Monitoring (MRM).

Q3: How do I ensure my quantitative results are accurate despite residual matrix effects? A3: Implement a self-validating calibration system. Always use Matrix-Matched Calibration (spiking standards into a blank matrix extract) rather than solvent calibration. Ideally, incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for suppression during the chromatographic run.

Troubleshooting_Workflow Start Low Lasalocid C Signal CheckAdducts 1. Check Adduct Profile (Scan for +Na, +K, +NH4) Start->CheckAdducts AddModifier Add Mobile Phase Modifier (e.g., 2mM NH4Ac) CheckAdducts->AddModifier Signal Split CheckMatrix 2. Assess Matrix Effect (Post-Extraction Spike) CheckAdducts->CheckMatrix Single Adduct AddModifier->CheckMatrix Dilute Dilute-and-Shoot (If high sensitivity MS) CheckMatrix->Dilute ME > -20% SPE LLE-SPE Clean-up (For complex matrices) CheckMatrix->SPE Severe ME (<-50%) Validate 3. Matrix-Matched Calibration & Validation Dilute->Validate SPE->Validate

Step-by-step troubleshooting workflow for resolving Lasalocid C ion suppression.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal validation. The following methodologies include built-in mathematical validation steps to ensure trustworthiness.

Protocol A: LLE-SPE Sample Clean-up for Complex Matrices

Causality: Acetonitrile precipitates proteins, while the C18 SPE cartridge retains non-polar matrix interferences (like triglycerides) that cause late-eluting ion suppression[4].

  • Extraction: Weigh 2.0 g of homogenized sample into a 50 mL centrifuge tube. Add 10 mL of LC-MS grade Acetonitrile.

  • Agitation: Vortex for 2 minutes, then sonicate for 10 minutes to ensure complete disruption of analyte-matrix binding.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C. Collect the supernatant.

  • SPE Conditioning: Condition a C18 SPE cartridge (500 mg/3 mL) with 3 mL Methanol followed by 3 mL LC-MS Water.

  • Loading & Washing: Load 2 mL of the supernatant onto the cartridge. Wash with 3 mL of 5% Methanol in Water to elute polar salts and endogenous cations.

  • Elution: Elute Lasalocid C with 3 mL of pure Methanol.

  • Self-Validation Step: Dry the eluate under nitrogen and reconstitute in 1 mL of initial mobile phase. Calculate the Matrix Effect (ME%) using the formula: ME% = (Area_PostSpike / Area_Solvent - 1) × 100. Validation threshold: An ME% between -15% and +15% confirms the clean-up efficacy.

Protocol B: Mobile Phase Optimization for Adduct Consolidation

Causality: Providing an overwhelming excess of a specific cation (ammonium) in the mobile phase outcompetes matrix-derived sodium/potassium salts, driving 100% of the analyte into a single, predictable adduct form[2].

  • Aqueous Phase (A): Prepare LC-MS grade water with 0.1% Formic Acid and 2 mM Ammonium Formate.

  • Organic Phase (B): Prepare LC-MS grade Acetonitrile with 0.1% Formic Acid.

  • Gradient: Use a steep gradient (e.g., 10% B to 95% B over 5 minutes) on a C18 column to ensure Lasalocid C elutes away from the solvent front where suppression is highest.

  • Self-Validation Step: Inject a standard and run a full MS scan. Monitor [M+H]+, [M+Na]+, [M+K]+, and [M+NH4]+. Validation threshold: The method is validated when the [M+NH4]+ peak constitutes >95% of the total Lasalocid C ion current.

Data Reference Tables

Table 1: Matrix Effect (ME%) Comparison Across Sample Prep Methods

Sample Prep MethodMatrix TypeAverage ME%Signal Reproducibility (RSD%)
Protein Precipitation (Acetonitrile)Feed Extract-65% (Severe Suppression)18.5%
Dilute-and-Shoot (1:50)Feed Extract-12% (Acceptable)4.2%
LLE + C18 SPE Clean-upEgg / Tissue-8% (Acceptable)3.1%

Table 2: Common Lasalocid C Adducts in ESI+

Adduct SpeciesMass Shift (Da)Stability in ESIFragmentation Efficiency (CID)
[M+H]++1.007Low (Prone to splitting)Excellent
[M+NH4]++18.034High (With modifier)Excellent (Preferred for MRM)
[M+Na]++22.989High (Endogenous)Poor (Hard to fragment)
[M+K]++38.963Moderate (Endogenous)Poor (Hard to fragment)

References

  • Antignac, J.-P., de Wasch, K., Monteau, F., De Brabander, H., André, F., & Le Bizec, B. (2005). "The ion suppression phenomenon in liquid chromatography-mass spectrometry and its consequences in the field of residue analysis." Analytica Chimica Acta, 529(1-2), 129-136.[Link]

  • Wang, B., Liu, J., Zhao, X., & Dai, G. (2020). "Determination of Eight Coccidiostats in Eggs by Liquid–Liquid Extraction–Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry." Molecules, 25(4), 987.[Link]

  • Waters Corporation. (2014). "The Analysis of Coccidiostatic Agents in Feed Using the ACQUITY UPLC I-Class and Xevo TQ-S." Waters Application Notes.[Link]

  • Separation Science. "Dealing with Metal Adduct Ions in Electrospray: Part 1." MS Solutions.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity Profiles of Lasalocid Homologues (A, B, C, and D): A Comprehensive Guide for Drug Development

Introduction to Lasalocid and Its Homologues Lasalocid is a potent divalent polyether carboxylic ionophore antibiotic naturally synthesized by the actinomycete Streptomyces lasaliensis[1]. While it is extensively utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Lasalocid and Its Homologues

Lasalocid is a potent divalent polyether carboxylic ionophore antibiotic naturally synthesized by the actinomycete Streptomyces lasaliensis[1]. While it is extensively utilized in the agricultural sector as a veterinary coccidiostat, its narrow therapeutic index and potent cellular toxicity have historically limited its translation into human pharmacology[2].

Commercial lasalocid is not a singular molecular entity. It is produced as a complex mixture predominantly composed of Lasalocid A (typically ≥ 80% to 90% of the active substance), alongside minor structurally related homologues—Lasalocid B, C, D, and E —which collectively comprise less than 10% of the total weight[3]. For researchers and drug development professionals exploring ionophores for novel anti-cancer, antibacterial, or antiparasitic applications[4], understanding the structural nuances and comparative toxicity profiles of these homologues is a critical prerequisite.

The Mechanism of Ionophore Toxicity

The overarching toxicity of all lasalocid homologues is driven by their fundamental mechanism of action: the disruption of cellular ionic homeostasis[5]. Unlike monovalent ionophores (such as monensin), lasalocid is capable of binding and transporting both divalent cations (Ca²⁺, Mg²⁺) and monovalent cations (Na⁺, K⁺) across hydrophobic lipid bilayers[6].

The Causality of Cellular Necrosis: When lasalocid intercalates into the cell membrane, it acts as a mobile carrier, bypassing highly regulated cellular ion channels. This uncontrolled ion influx forces the cell's active transport mechanisms (e.g., Na⁺/K⁺-ATPase and Ca²⁺ pumps) into overdrive in a futile attempt to restore the electrochemical gradient. The resulting hyperactive ATP consumption leads to rapid intracellular ATP depletion[7]. Concurrently, the influx of calcium triggers severe mitochondrial swelling and dysfunction. In highly metabolically active tissues, this cascade rapidly culminates in cellular necrosis[7]. Furthermore, lasalocid has been shown to disorganize the Golgi apparatus and endolysosomal pathways by altering vesicular acidification, adding a secondary layer of intracellular toxicity[8].

IonophoreToxicity L Lasalocid (A-D) Exposure Membrane Cell Membrane Intercalation L->Membrane IonTransport Cation Transport (Ca2+, Na+, K+) Membrane->IonTransport Gradient Loss of Ionic Gradient IonTransport->Gradient Mito Mitochondrial Dysfunction & Swelling Gradient->Mito Necrosis Cellular Necrosis (Cardiomyopathy) Gradient->Necrosis ATP ATP Depletion Mito->ATP ATP->Necrosis

Diagram 1: The biochemical pathway of lasalocid-induced cellular necrosis via ion gradient disruption.

Comparative Structural and Toxicity Profiles

The structural differences between Lasalocid A, B, C, and D are subtle, defined by the specific substitution of methyl (Me) groups with ethyl (Et) groups at specific positions (R1, R2, R3, R4) along the polyether backbone[9]. These alkyl variations slightly alter the molecule's lipophilicity and the spatial dimensions of its ion-binding pseudocyclic cavity.

Quantitative Structural Comparison

Table 1: Structural and Compositional Comparison of Lasalocid Homologues

HomologueAlkyl Substitution Pattern[9]Relative Abundance[3]Molecular WeightToxicological Impact
Lasalocid A R1=Me, R2=Me, R3=Me, R4=Me≥ 80 - 90%590.8 g/mol [10]The primary driver of commercial lasalocid toxicity. Highly potent divalent cation transporter.
Lasalocid B R1=Et, R2=Me, R3=Me, R4=Me< 10% (Combined)604.8 g/mol Similar lipophilic toxicity; the ethyl group slightly alters the cavity size but retains ionophoric lethality.
Lasalocid C R1=Me, R2=Et, R3=Me, R4=Me< 10% (Combined)604.8 g/mol Retains potent cation transport capability. Toxicity is functionally indistinguishable from A in mixed assays.
Lasalocid D R1=Me, R2=Me, R3=Et, R4=Me< 10% (Combined)604.8 g/mol Minor steric hindrance; comparable cellular necrosis profile.

Note: Because homologues B, C, and D exist in such small quantities naturally, isolated in vivo toxicity data for these specific variants is exceedingly rare. Regulatory agencies evaluate the toxicity of the combined "Lasalocid sodium" complex, assuming the minor homologues share the toxicological profile of Lasalocid A[3].

Species-Specific in vivo Toxicity

The acute toxicity of the lasalocid complex is highly species-dependent. Target organs are invariably those with the highest metabolic demand and reliance on precise calcium gradients: the heart, skeletal muscle, and nervous tissue[7].

Table 2: Acute Toxicity (LD50) of Lasalocid Sodium Across Species

SpeciesRouteLD50 (mg/kg bw)Primary Clinical Signs of Toxicosis
Mice Oral146[11]Tremors, decreased motor activity, cyanosis.
Rats (Adult) Oral122[11]Respiratory depression, cyanosis.
Rats (Neonatal) Oral33[11]High susceptibility, acute mortality.
Horses Oral21.5[11]Ataxia, paresis, severe cardiomyopathy, sudden death[7].
Cattle Oral50 - 100[12]Rumen atony, tachycardia, severe myocardial necrosis[12],[13].

Experimental Protocols: In Vitro Comparative Cytotoxicity Profiling

To accurately compare the toxicity of Lasalocid A, B, C, and D during drug development, researchers must employ highly controlled in vitro systems that isolate the variables of membrane partitioning and ion transport. The following self-validating protocol is designed to establish precise IC50 values for each homologue.

Workflow Prep Homologue Isolation (Prep-HPLC) CellCulture Primary Cardiomyocyte Culture Prep->CellCulture Dosing Dose-Response (0.01 - 100 µM) CellCulture->Dosing Assays Multiplexed Viability & ATP Assays Dosing->Assays Data IC50 Calculation & Comparison Assays->Data

Diagram 2: Experimental workflow for in vitro comparative cytotoxicity profiling of lasalocid homologues.

Step-by-Step Methodology

Step 1: Homologue Isolation via Preparative HPLC

  • Causality: Commercial lasalocid cannot be used for comparative profiling due to its mixed nature.

  • Action: Utilize reverse-phase High-Performance Liquid Chromatography (HPLC) with a C18 column. Employ a mobile phase of methanol/water/acetic acid to achieve baseline resolution of homologues A, B, C, and D. Lyophilize the purified fractions.

Step 2: Primary Cardiomyocyte Culture

  • Causality: Because the heart is the primary target organ of ionophore toxicosis[13], primary cardiomyocytes provide a highly physiologically relevant model compared to immortalized, metabolically adapted cell lines (like HeLa).

  • Action: Seed primary cardiomyocytes in 96-well plates at a density of 10,000 cells/well. Incubate for 24 hours to allow for attachment.

Step 3: Dose-Response Incubation

  • Action: Prepare serial dilutions of the purified homologues in DMSO (ensuring final DMSO concentration remains <0.5%). Treat the cells with concentrations ranging from 0.01 µM to 100 µM for 24 hours.

Step 4: Multiplexed Viability and ATP Assays (Self-Validating System)

  • Causality: Relying solely on membrane-rupture assays (like LDH release) can mask early-stage toxicity. Because lasalocid directly causes mitochondrial uncoupling[7], ATP depletion is the most sensitive and immediate biomarker for ionophore toxicity.

  • Action: First, perform a Resazurin reduction assay to measure general metabolic activity (fluorescence readout). Immediately follow with a luminescent ATP assay (e.g., CellTiter-Glo) to specifically quantify mitochondrial failure. Concordance between the drop in metabolic reduction and ATP levels validates the ionophoric mechanism of cell death.

Step 5: Data Normalization and IC50 Calculation

  • Action: Normalize the fluorescence/luminescence data against vehicle-treated controls. Plot the dose-response curves using non-linear regression to determine the IC50 for each homologue. Compare the shifts in IC50 to evaluate how the ethyl substitutions at R1-R3 impact the cytotoxic potency of B, C, and D relative to A.

Conclusion

While Lasalocid A is the predominant driver of the toxicity observed in commercial formulations, the minor homologues (B, C, and D) share the same lethal polyether backbone. Their structural variations—specifically the substitution of methyl groups with ethyl groups—do not negate their ability to transport cations and disrupt cellular homeostasis. For drug development professionals, rigorous in vitro purification and targeted cardiomyocyte assays are essential to safely evaluate these compounds and engineer less toxic, highly specific ionophore derivatives.

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Comparative

Cross-reactivity of Lasalocid C in commercial Lasalocid A ELISA kits

Navigating Homologue Interference: A Comparative Guide to Lasalocid C Cross-Reactivity in Commercial Lasalocid A ELISA Kits As a Senior Application Scientist, I frequently audit immunoassay data for pharmacokinetic profi...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating Homologue Interference: A Comparative Guide to Lasalocid C Cross-Reactivity in Commercial Lasalocid A ELISA Kits

As a Senior Application Scientist, I frequently audit immunoassay data for pharmacokinetic profiling and food safety residue studies. A recurring analytical challenge in the quantification of the polyether ionophore Lasalocid is the uncharacterized cross-reactivity of its minor homologues. Lasalocid is naturally produced by Streptomyces lasaliensis as a mixture of structurally related homologues (A, B, C, D, and E); while Lasalocid A is the primary active compound, homologues B through E can collectively constitute up to 10% of the total active substance[1].

While commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits are explicitly marketed for the detection of Lasalocid A, the structural similarity of Lasalocid C inevitably leads to antibody cross-reactivity. This guide objectively evaluates the mechanistic basis of this cross-reactivity, compares expected assay performances, and provides a self-validating protocol to empirically determine the cross-reactivity percentage (%CR) in your own laboratory.

The Mechanistic Basis of Homologue Cross-Reactivity

Why does Lasalocid C trigger false-positive signal amplification in Lasalocid A kits? The causality lies in the fundamental principles of epitope recognition. Commercial immunoassay kits typically utilize a competitive ELISA format relying on polyclonal or monoclonal antibodies raised against a Lasalocid A-carrier protein conjugate.

Lasalocid A and Lasalocid C share an identical polyether backbone, differing only by minor alkyl group substitutions (e.g., a methyl versus an ethyl group on the tetrahydropyran ring). Because the primary functional groups responsible for antibody binding—such as the carboxylic acid moiety and the oxygen-rich chelation cavity—remain structurally conserved, the antibody's paratope cannot adequately distinguish between the two molecules. As highlighted in comprehensive immunoassay validation literature, evaluating antibody cross-reactivity against structurally related homologous compounds is a critical, non-negotiable validation step to prevent the overestimation of target analytes[2].

EpitopeLogic LasA Lasalocid A (Major Homologue) Ab Anti-Lasalocid Antibody Paratope LasA->Ab High Affinity Binding LasC Lasalocid C (Minor Homologue) LasC->Ab Cross-Reactive Binding (Shared Epitope) Signal Signal Quenching (Positive Readout) Ab->Signal Indistinguishable Response

Logical relationship of competitive ELISA cross-reactivity between Lasalocid homologues.

Comparative Performance: Commercial Kits vs. Advanced Assays

When evaluating commercial options, it is crucial to distinguish between cross-reactivity against heterologous ionophores and homologous isomers. For instance, leading commercial kits boast excellent specificity against other distinct ionophores, demonstrating <0.1% cross-reactivity for Monensin, Salinomycin, and Narasin[3]. However, technical bulletins rarely publish the specific %CR for Lasalocid C, which often approaches 80–95% in polyclonal assays due to the shared epitopes.

Recent advancements in recombinant antibody technology, such as the development of bispecific single-chain diabodies (scDb), offer a glimpse into the future of highly specific ionophore detection, achieving precise IC50 values (e.g., 3.5 ng/mL for Lasalocid) while minimizing off-target matrix effects[4].

Table 1: Expected Cross-Reactivity Profiles Across Immunoassay Platforms

Assay TechnologyTarget AnalyteLasalocid A (%CR)Lasalocid C (%CR)Monensin (%CR)Salinomycin (%CR)
Commercial Polyclonal ELISA Lasalocid A100%~85 - 95%< 0.1%< 0.1%
Commercial Monoclonal ELISA Lasalocid A100%~60 - 80%< 0.1%< 0.1%
Recombinant scDb icELISA Lasalocid / Salinomycin100%< 10% (Engineered)< 0.1%100% (Dual Target)

*Estimated ranges based on structural homology and typical paratope flexibility. Empirical validation is required per batch.

Self-Validating Experimental Protocol: Determining %CR

To ensure the trustworthiness of your analytical data, you must establish a self-validating system to quantify the exact %CR of Lasalocid C for your specific kit lot. This protocol isolates the variable of structural cross-reactivity while actively monitoring for matrix interference using internal baselines.

ValidationWorkflow S1 1. Matrix Blank Extraction (Isolate matrix effects) S2 2. Parallel Spiking (Las-A vs. Las-C gradients) S1->S2 S3 3. Competitive Incubation (Analyte vs. HRP-Conjugate) S2->S3 S4 4. Spectrophotometric Readout (OD at 450 nm) S3->S4 S5 5. IC50 & %CR Calculation (%CR = IC50_A / IC50_C * 100) S4->S5

Self-validating experimental workflow for determining ELISA cross-reactivity.

Step-by-Step Methodology:

  • Matrix Blank Preparation (The Baseline): Extract a known negative control matrix (e.g., organic chicken liver) using the kit's specified extraction solvent (typically methanol/water).

    • Causality: Using a true matrix blank rather than a pure buffer ensures that endogenous tissue proteins do not artificially inflate the background optical density (OD), preventing skewed IC50 calculations.

  • Parallel Standard Curve Spiking: Prepare two separate spiking series in the matrix extract.

    • Series A: Spike Lasalocid A analytical standard at 0, 0.1, 0.5, 1.0, 5.0, and 10.0 ng/mL.

    • Series C: Spike Lasalocid C analytical standard at identical molar concentrations.

  • Competitive Incubation: Add 50 µL of each spiked standard to the ELISA plate wells, followed by the Lasalocid-HRP enzyme conjugate. Incubate according to the manufacturer's protocol (usually 30–60 minutes at room temperature).

    • Causality: The unlabeled Lasalocid (A or C) competes with the HRP-conjugate for limited antibody binding sites. Higher target affinity results in more displacement of the HRP-conjugate, leading to a weaker color signal upon development.

  • Signal Development & Readout: Wash the plate thoroughly to remove unbound reagents. Add the chromogenic substrate (TMB) and incubate. Stop the reaction with an acidic stop solution and read the OD at 450 nm using a microplate reader.

  • Data Analysis & %CR Calculation: Plot the OD values against the log of the concentration to generate a 4-parameter logistic (4PL) curve. Determine the IC50 (the concentration at which 50% of the maximum signal is inhibited) for both homologues.

    • Formula: %CR = (IC50 of Lasalocid A / IC50 of Lasalocid C) × 100

Strategic Recommendations for Drug Development Professionals

If your calculated %CR for Lasalocid C exceeds 20%, your ELISA results should be treated strictly as a semi-quantitative screening tool. For regulatory submissions or precise pharmacokinetic profiling, samples testing near the Maximum Residue Limit (MRL) must be reflexed to an orthogonal confirmatory technique, such as LC-MS/MS. Mass spectrometry can chromatographically resolve Lasalocid A from Lasalocid C based on their distinct retention times and mass-to-charge (m/z) transitions, entirely bypassing the limitations of epitope-based cross-reactivity.

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Validation

Inter-Laboratory Validation of Lasalocid C Extraction Methods: A Comparative Guide

As regulatory frameworks for veterinary drug residues grow increasingly stringent, the accurate quantification of polyether ionophores in complex matrices (e.g., animal feeds, tissues, and dairy) is paramount. Lasalocid,...

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Author: BenchChem Technical Support Team. Date: April 2026

As regulatory frameworks for veterinary drug residues grow increasingly stringent, the accurate quantification of polyether ionophores in complex matrices (e.g., animal feeds, tissues, and dairy) is paramount. Lasalocid, a widely used coccidiostat, exists as a mixture of homologues (A, B, C, D, and E). While Lasalocid A comprises >90% of the active substance, the minor homologue Lasalocid C presents a unique analytical challenge. Its extraction thermodynamics and polarity closely mirror the primary homologue, demanding highly selective extraction and high-resolution chromatographic separation to prevent matrix suppression and ensure inter-laboratory reproducibility.

This guide provides an objective, data-driven comparison of extraction methodologies for Lasalocid C, synthesizing inter-laboratory validation metrics with the mechanistic causality behind each protocol.

The Mechanistic Challenge of Lasalocid C Extraction

Lasalocid C is a lipophilic, carboxylic polyether ionophore. Its structure allows it to form neutral, lipid-soluble complexes with divalent cations, which facilitates its transport across biological membranes. Analytically, this chemical nature dictates two absolute rules for extraction:

  • pH Control: The extraction solvent must be slightly acidic to keep the carboxylic acid moiety protonated. If the pH shifts toward alkaline, the molecule ionizes, drastically reducing its solubility in organic solvents and causing high inter-laboratory variance.

  • Sorbent Selectivity: During clean-up, the use of Primary Secondary Amine (PSA) sorbents—common in standard pesticide workflows—is highly detrimental. PSA binds to the carboxylic acid group of Lasalocid C, leading to severe analyte loss. Instead, hydrophobic sorbents like C18 or EMR-Lipid must be utilized.

Caption: Mechanistic rationale for d-SPE sorbent selection in Lasalocid C extraction.

Comparative Analysis of Extraction Modalities

When validating an extraction method across multiple laboratories, the choice of modality directly impacts the robustness (HorRat values), processing time, and solvent consumption.

Liquid-Liquid Extraction (LLE)

LLE is the traditional baseline, typically utilizing acidified methanol followed by partitioning into dichloromethane. While validated for simpler matrices like raw bovine milk—achieving an accuracy of 84% and inter-day precision of 7.0% (1[1])—LLE struggles with lipid-rich tissues, often forming intractable emulsions that ruin reproducibility.

Solid Phase Extraction (SPE)

To overcome matrix interferences in "difficult" processed foods, silica or NH2-based SPE cartridges are employed. This method provides superior clean-up, yielding recoveries between 74% and 96% (2[2]). However, traditional SPE is labor-intensive, requiring conditioning, loading, washing, and elution steps that can take 100–120 minutes per batch, limiting high-throughput applications (3[3]).

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

QuEChERS has become the modern standard for polyether ionophores. By utilizing an acetonitrile extraction coupled with MgSO4/NaCl salting-out and a targeted d-SPE clean-up, it drastically reduces processing time to under 25 minutes (3[3]). Optimized QuEChERS methods for Lasalocid in complex tissues (like chicken liver) have demonstrated average recoveries of 91% with an overall precision of 5.5% (4[4]).

Caption: Comparative workflow of LLE, SPE, and QuEChERS methods for Lasalocid C extraction.

Quantitative Data & Inter-Laboratory Metrics

A collaborative study by the AOAC highlighted the difficulties of trace-level Lasalocid extraction in feeds, where inter-laboratory reproducibility (RSDR) reached excessive levels (51.6% to 75.7%) with HorRat values up to 4.0, indicating poor cross-lab agreement using older methodologies (5[5]). Transitioning to optimized QuEChERS with LC-MS/MS resolves these variances.

Table 1: Comparative Performance of Lasalocid Extraction Methods
Extraction MethodPrimary MatrixAverage Recovery (%)Intra-lab Precision (RSDr)Processing TimeSorbent / Solvent Focus
LLE Raw Milk, Water84.0%7.2%ModerateAcidified Methanol / DCM
SPE Processed Foods74.0 - 96.0%< 10.0%100 - 120 minSilica or NH2 Cartridges
QuEChERS Liver, Tissues91.0%5.5%< 25 minAcetonitrile / MgSO4 / C18
Table 2: Inter-Laboratory Validation Metrics (Acceptance Criteria vs. Observed)
Validation ParameterFDA/AOAC TargetObserved AOAC (Trace Feeds)Observed QuEChERS (Tissues)
Linearity (R²) ≥ 0.990> 0.995> 0.995
Inter-day Precision (RSDR) ≤ 15.0%51.6 - 75.7% (Failed)5.5% (Passed)
HorRat Value 0.5 - 2.03.6 - 4.0 (Failed)0.8 - 1.2 (Passed)

Optimized, Self-Validating QuEChERS Protocol for Lasalocid C

To guarantee inter-laboratory trustworthiness, the following QuEChERS protocol is designed as a self-validating system . It mandates the use of an internal standard (e.g., Nigericin or isotopically labeled Lasalocid) prior to extraction to correct for any volumetric or matrix-induced ionization variations across different labs.

Step-by-Step Methodology:

  • Sample Preparation & Spiking: Homogenize 5.0 g of the target matrix (tissue/feed) in a 50 mL PTFE centrifuge tube. Spike the sample with 50 µL of the internal standard solution. Allow it to equilibrate for 15 minutes.

  • Acidified Extraction (Causality Check): Add 10 mL of 1% acetic acid in acetonitrile. Why? The acidic environment ensures the carboxylic acid group of Lasalocid C remains protonated, preventing it from forming insoluble salts with matrix proteins. Vortex vigorously for 2 minutes.

  • Salting-Out Partitioning: Add a pre-weighed salt packet containing 4.0 g anhydrous MgSO4 and 1.0 g NaCl. Shake immediately and vigorously for 1 minute to prevent agglomeration. Why? MgSO4 drives water out of the organic phase via an exothermic hydration reaction, while NaCl maximizes the ionic strength of the aqueous phase, forcing the lipophilic Lasalocid C into the acetonitrile layer. Centrifuge at 4000 rpm for 5 minutes.

  • Targeted d-SPE Clean-up: Transfer exactly 5 mL of the upper organic supernatant into a 15 mL centrifuge tube containing 150 mg of C18 sorbent and 900 mg of anhydrous MgSO4. Critical Note: Do not use PSA, as it will bind the target analyte. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

  • Filtration & LC-MS/MS Analysis: Draw the purified supernatant, filter through a 0.22 µm PTFE syringe filter into an autosampler vial. Quantify using LC-MS/MS with matrix-matched calibration curves to ensure absolute self-validation of the recovery rates.

Conclusion

While LLE and traditional SPE have historically served as the foundation for ionophore extraction, they introduce significant inter-laboratory variance due to emulsion risks and extensive manual handling steps. For the precise isolation and quantification of Lasalocid C, an optimized QuEChERS approach utilizing acidified acetonitrile and C18 d-SPE clean-up provides the most robust, high-throughput, and reproducible framework currently available to drug development professionals.

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Safety & Regulatory Compliance

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